(Z)-Pitavastatin Calcium Salt
Description
Historical Development and Chemical Evolution of Statin Analogs
The journey of statins began in the 1970s with the Japanese biochemist Akira Endo's discovery of mevastatin (B1676542) (also known as compactin) from the fungus Penicillium citrinum. news-medical.netresearchgate.netscispace.com This was the first identified competitive inhibitor of HMG-CoA reductase. researchgate.net Following this, researchers at Merck discovered lovastatin (B1675250) in a fermentation broth of Aspergillus terreus. news-medical.net These first-generation statins, derived from fungal metabolites, are characterized by a partially reduced naphthalene (B1677914) ring structure. lgcstandards.comwikipedia.org
The success of these natural products spurred the development of semi-synthetic and fully synthetic statins to improve potency and pharmacological profiles. researchgate.net
Semi-synthetic statins , such as simvastatin (B1681759) and pravastatin (B1207561), are chemical modifications of the natural product lovastatin. news-medical.netwikipedia.org Simvastatin, a more bioavailable lactone prodrug, features an additional methyl group, while pravastatin is produced by microbial hydroxylation of mevastatin, which increases its water solubility. lgcstandards.comwikipedia.org
Fully synthetic statins marked a significant evolution in chemical design. Fluvastatin was the first fully synthetic statin, followed by others like atorvastatin (B1662188), rosuvastatin (B1679574), and pitavastatin (B1663618). news-medical.netlgcstandards.com A key chemical distinction of these synthetic analogs is the replacement of the complex bicyclic ring of natural statins with larger, substituted aromatic or heterocyclic core structures, such as indole (B1671886) (fluvastatin), pyrrole (B145914) (atorvastatin), pyrimidine (B1678525) (rosuvastatin), and quinoline (B57606) (pitavastatin). wikipedia.orgresearchgate.net
This evolution from natural fermentation products to rationally designed synthetic molecules allowed for the fine-tuning of properties, leading to the development of highly potent and selective HMG-CoA reductase inhibitors.
Rationale for the Structural Design of (Z)-Pitavastatin: Insights into Molecular Features
Pitavastatin is a fully synthetic statin distinguished by its unique chemical architecture. researchgate.net The active form is the (E)-isomer, formally named (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid. caymanchem.comcaymanchem.com Its structure incorporates several key features designed for potent interaction with the HMG-CoA reductase enzyme:
Quinoline Ring: This core heterocyclic structure replaces the naphthalene-based system of earlier statins. researchgate.net
Cyclopropyl (B3062369) Group: Attached to the quinoline ring, this small, rigid ring contributes to the molecule's specific conformation and binding affinity. researchgate.net
Fluorophenyl Group: This group is a common feature in several synthetic statins and is involved in additional polar interactions with the enzyme, enhancing binding tightness. wikipedia.orgresearchgate.net
Dihydroxy Heptanoic Acid Side Chain: This moiety is the "pharmacophore" of all statins, mimicking the structure of the natural substrate, HMG-CoA, allowing it to competitively bind to the active site of the reductase enzyme. researchgate.netqeios.com
The subject of this article, (Z)-Pitavastatin , is the geometric isomer of the pharmaceutically active (E)-pitavastatin. medchemexpress.comresearchgate.net In organic chemistry, (Z) and (E) notations refer to the arrangement of substituents around a double bond. (Z)-Pitavastatin, where the higher priority groups are on the same side of the double bond in the heptenoic acid chain, is primarily known as a process-related impurity that can form during the synthesis of pitavastatin. synzeal.com Research into the (Z)-isomer often focuses on its conformational analysis and its detection and control during manufacturing to ensure the purity of the final active pharmaceutical ingredient. researchgate.net Studies have shown that (Z)-isomeric pitavastatin analogues exist in solution as a pair of interconverting rotamers (atropisomers) due to restricted rotation. researchgate.net
Scope and Objectives of Research on (Z)-Pitavastatin Calcium Salt
Pitavastatin is typically administered as a calcium salt. qeios.com The formation of a salt is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of a drug molecule. Research objectives for using the calcium salt form include:
Enhanced Stability: Salt forms are often more crystalline and stable than the free acid form, which is crucial for manufacturing, formulation, and ensuring a consistent shelf life. google.com
Improved Solubility and Dissolution: While pitavastatin itself is considered lipophilic, converting the carboxylic acid group to a calcium salt can modify its solubility characteristics. nih.govresearchgate.net Pitavastatin calcium is described as sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO and DMF. caymanchem.com The dissolution rate is a critical factor for bioavailability.
Facilitation of Formulation: A stable, crystalline solid like pitavastatin calcium is easier to handle and formulate into solid dosage forms like tablets. google.comcaymanchem.com
Research specifically on the This compound is primarily driven by analytical and regulatory requirements. medchemexpress.com The main objectives are:
Reference Standard: To synthesize and characterize the (Z)-isomer as a reference standard for analytical method development and validation. synzeal.comsynzeal.com
Impurity Profiling: To accurately detect and quantify the presence of the (Z)-isomer in batches of the active (E)-pitavastatin, ensuring the final drug product meets stringent purity specifications set by regulatory agencies.
Forced Degradation Studies: To understand the conditions under which the active (E)-isomer might convert to the (Z)-isomer or other degradants, helping to define stable storage and handling conditions.
Data Tables
Table 1: Physicochemical Properties of Pitavastatin Calcium This table presents key properties of the active (E)-isomer of Pitavastatin Calcium.
| Property | Value/Description | Source(s) |
| Formal Name | (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid, hemicalcium salt | caymanchem.comcaymanchem.com |
| Molecular Formula | C₂₅H₂₃FNO₄ • ½Ca | caymanchem.comcaymanchem.com |
| Molecular Weight | 440.5 g/mol | caymanchem.comcaymanchem.com |
| Appearance | A crystalline solid, white to beige powder | caymanchem.comsigmaaldrich.com |
| Purity | ≥98% | caymanchem.comsigmaaldrich.com |
| Solubility | DMSO: ~25 mg/mL, DMF: ~30 mg/mL, Sparingly soluble in aqueous buffers | caymanchem.comcaymanchem.com |
| Storage Temperature | 2-8°C, desiccated | sigmaaldrich.com |
Table 2: Evolution of Statin Structures This table highlights the structural evolution from natural to fully synthetic statins.
| Statin | Class | Core Structural Moiety | Source(s) |
| Mevastatin | Natural Product | Partially reduced naphthalene | researchgate.netlgcstandards.com |
| Lovastatin | Natural Product | Partially reduced naphthalene | lgcstandards.comwikipedia.org |
| Simvastatin | Semi-synthetic | Partially reduced naphthalene | news-medical.netlgcstandards.com |
| Pravastatin | Semi-synthetic | Partially reduced naphthalene | lgcstandards.comwikipedia.org |
| Fluvastatin | Fully Synthetic | Indole ring | lgcstandards.comwikipedia.org |
| Atorvastatin | Fully Synthetic | Pyrrole ring | lgcstandards.comwikipedia.org |
| Rosuvastatin | Fully Synthetic | Pyrimidine ring | lgcstandards.comwikipedia.org |
| Pitavastatin | Fully Synthetic | Quinoline ring | researchgate.net |
Compound Names
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H23FNO4- |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11+ |
InChI Key |
VGYFMXBACGZSIL-VAWYXSNFSA-M |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Synthetic Methodologies for Z Pitavastatin Calcium Salt
Retrosynthetic Analysis and Key Intermediates
A retrosynthetic approach to (Z)-Pitavastatin logically disconnects the molecule at two key locations: the calcium salt linkage and the central carbon-carbon double bond. This analysis identifies the core building blocks required for its assembly.
The primary disconnection is at the carboxylate-calcium ion bond, leading back to the (Z)-pitavastatin free acid. The second, and more synthetically challenging, disconnection is at the (Z)-configured C6-C7 double bond. This bond is typically formed via an olefination reaction, such as the Wittig reaction. nih.gov This retrosynthetic strategy reveals two crucial precursors:
The Heterocyclic Core: A phosphonium (B103445) salt of the quinoline (B57606) portion of the molecule, specifically [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyltriphenylphosphonium salt. This component provides the bulky aromatic core of the final molecule.
The Chiral Side-Chain: An enantiomerically pure aldehyde containing the (3R,5S)-dihydroxy heptanoate (B1214049) skeleton, often protected as a cyclic acetal. A common intermediate is tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate. The precise stereochemistry of this fragment is vital for the compound's ultimate structure.
The synthesis of these intermediates is a significant undertaking in itself, involving multiple steps to install the required functionality and stereochemistry.
Total Synthesis Approaches to the Pitavastatin (B1663618) Core Structure
The total synthesis involves the construction of the key intermediates followed by their coupling to form the full carbon skeleton of Pitavastatin, culminating in the formation of the distinctive (Z)-alkene.
The dihydroxy acid side-chain of Pitavastatin possesses two stereocenters at the C3 and C5 positions, both of which must have the correct absolute configuration ((3R, 5S)). Several strategies have been developed to achieve this high degree of stereocontrol.
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, syntheses have been developed starting from commercially available (S)-epichlorohydrin. rsc.org
Asymmetric Reactions: These methods create the chiral centers during the synthesis. One prominent industrial method involves a diastereoselective aldol (B89426) reaction using a titanium catalyst to set the desired 1,3-syn-diol stereochemistry. pharm.or.jp Another advanced strategy employs a bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction to construct the 1,3-syn-diol motif with exceptional stereocontrol. rsc.orgrsc.org
Optical Resolution: In this technique, a racemic mixture of an intermediate is prepared and then separated into its constituent enantiomers. Early developmental stages for Pitavastatin synthesis used resolving agents like α-methylbenzylamine to form diastereomeric salts that could be separated by crystallization. pharm.or.jp
These strategies typically yield a protected form of the chiral side-chain aldehyde, ready for coupling with the heterocyclic core.
The formation of the C6-C7 double bond with (Z) geometry is the pivotal step in this specific synthesis. While many synthetic routes are optimized to produce the thermodynamic (E)-isomer, the Wittig reaction is a powerful tool that can be tuned to favor the kinetic (Z)-isomer. The (Z)-isomer is a well-known and often major side-product in Wittig reactions aimed at producing (E)-Pitavastatin, sometimes constituting 20-30% of the product mixture. nih.gov
The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions and the nature of the phosphorus ylide. To favor the (Z)-isomer, conditions that promote kinetic control are employed:
Ylide Type: The phosphonium ylide derived from the quinoline core is generally considered non-stabilized or semi-stabilized. Such ylides are known to favor the formation of (Z)-alkenes. organic-chemistry.org
Base and Solvent: The reaction is typically performed using strong, non-lithium-containing bases (e.g., sodium bis(trimethylsilyl)amide - NaHMDS, or potassium bis(trimethylsilyl)amide - KHMDS) in aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene. The absence of lithium ions is crucial, as Li+ salts can catalyze the equilibration of reaction intermediates, leading to the more stable (E)-alkene. pitt.edu
Temperature: Low reaction temperatures (e.g., -78 °C) are used to prevent the reversal and equilibration of the initial cycloaddition step, thus trapping the kinetically favored cis-oxaphosphetane intermediate which decomposes to the (Z)-alkene. pitt.edu
By carefully selecting these conditions, the Wittig reaction between the quinoline phosphonium salt and the chiral side-chain aldehyde can be directed to produce a significant yield of the (Z)-isomer, which can then be isolated from the (E)-isomer by chromatographic methods.
| Parameter | Condition Favoring (Z)-Isomer (Kinetic Product) | Condition Favoring (E)-Isomer (Thermodynamic Product) |
|---|---|---|
| Ylide Type | Non-stabilized / Semi-stabilized | Stabilized (e.g., with adjacent C=O) |
| Base | Salt-free (e.g., NaHMDS, KHMDS) | Lithium-containing (e.g., n-BuLi) |
| Solvent | Aprotic (e.g., THF, Toluene) | Protic or polar aprotic |
| Temperature | Low (-78°C) | Higher temperatures |
Calcium Salt Formation and Optimization
The final steps of the synthesis involve converting the Pitavastatin free acid or its ester precursor into the desired calcium salt and isolating it in a specific solid form.
The formation of the calcium salt is an acid-base reaction followed by precipitation. A typical procedure involves the following steps:
Hydrolysis: If the Pitavastatin core is in a protected ester form (e.g., a tert-butyl ester), it is first hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of the carboxylic acid.
Salt Exchange: An aqueous solution of the sodium pitavastatin salt is then treated with an aqueous solution of a calcium source, commonly calcium chloride (CaCl₂). medcraveonline.com
Precipitation: This causes the less soluble (Z)-Pitavastatin Calcium Salt to precipitate out of the solution.
The conditions of this precipitation are critical as they influence the solid-state properties of the final product. Key parameters that are controlled during crystallization include temperature, rate of addition of the calcium source, solvent composition (e.g., using mixtures of organic solvents and water), and agitation speed. google.comgoogle.com For example, adding an anti-solvent like n-heptane to a solution of the salt in a THF/water mixture can be used to induce crystallization. google.com
Like many pharmaceutical compounds, Pitavastatin Calcium can exist in multiple crystalline forms, known as polymorphs, as well as an amorphous form. epo.org These different solid forms can have distinct physical properties. Several polymorphic forms of Pitavastatin Calcium have been identified, commonly designated as Forms A, B, C, D, E, F, and K. medcraveonline.comepo.org
Each polymorph is characterized by a unique X-ray powder diffraction (XRPD) pattern. The formation of a specific polymorph is highly sensitive to the crystallization process.
Form A can be prepared by reacting sodium pitavastatin with calcium chloride in water. medcraveonline.com
Other forms can be obtained through solvent-mediated transformations. For instance, Form D can be prepared by suspending Form A in absolute ethanol (B145695), while Form F can be made by suspending Form A in a methanol (B129727)/water mixture. google.com
Form K has been noted for its superior physical and chemical stability and lower tendency to absorb water (hygroscopicity), which are desirable properties for pharmaceutical formulation. medcraveonline.com It can be prepared by adding a calcium source solution to a pitavastatin salt solution at elevated temperatures (40-80 °C). google.com
The control of polymorphism is achieved by precise manipulation of crystallization parameters. This includes the choice of solvent system, the temperature profile (heating and cooling rates), and the final drying conditions, which carefully control the residual water content of the material. google.com
| Polymorph | General Preparation Method | Key Characteristics |
|---|---|---|
| Form A | Precipitation from aqueous solution of sodium pitavastatin and calcium chloride. medcraveonline.com | Contains 5-15% water. epo.org |
| Form D | Suspending Form A in absolute ethanol. google.com | Distinct XRPD pattern from Form A. |
| Form F | Suspending Form A in a methanol/water mixture. google.com | Distinct XRPD pattern. |
| Form K | Precipitation at elevated temperatures (40-80 °C). google.com | Low hygroscopicity, high stability. medcraveonline.com |
| Amorphous | Addition of a non-solvent (e.g., heptane) to a concentrated solution. epo.org | Lacks long-range crystalline order. |
Process Chemistry and Scale-Up Considerations
The industrial synthesis of this compound involves complex chemical transformations where process chemistry and scale-up considerations are paramount for ensuring efficiency, safety, and economic viability. google.com The transition from laboratory-scale synthesis to large-scale manufacturing requires meticulous optimization of reaction conditions, solvent use, and production technology. orientjchem.org An emphasis is placed on developing cost-effective, environmentally friendly, and commercially viable convergent synthesis strategies. orientjchem.org
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. researchgate.netnih.gov In the synthesis of statins like Pitavastatin, these principles focus on aspects such as atom economy, the use of biocatalysis, and the development of eco-friendly processes. google.comresearchgate.net
Biocatalysis: A significant advancement in green synthesis for statins is the use of enzymes as catalysts. mdpi.com Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous media, which reduces the need for protection/deprotection steps common in traditional organic synthesis. mdpi.com For instance, enzymes like 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) are used to catalyze aldol reactions for the enantioselective production of key chiral side-chain intermediates for statins. nih.govnih.gov This enzymatic approach can lead to substantial improvements in volumetric productivity and a reduction in catalyst loading. nih.gov The use of biocatalysis shortens synthetic routes, reduces waste, and lowers manufacturing costs. mdpi.com
Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Synthetic routes with poor atom economy generate significant waste. For example, the Wittig reaction, a common method for creating the carbon-carbon double bond in the Pitavastatin side chain, is known for its poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. Alternative routes, such as those employing Julia-Kocienski olefination, are being explored to improve atom economy and reduce the formation of byproducts. researchgate.net
Solvent and Reagent Choice: The development of more environmentally friendly processes includes minimizing the use of hazardous solvents and reagents. google.com Research focuses on replacing hazardous substances with safer alternatives and designing processes that are more energy-efficient. researchgate.net
Table 1: Comparison of Synthetic Reactions based on Green Chemistry Principles
| Feature | Wittig Reaction | Julia-Kocienski Olefination | Biocatalytic Aldol Reaction (DERA) |
|---|---|---|---|
| Primary Goal | C=C bond formation | C=C bond formation | Stereoselective C-C bond formation |
| Key Reagent | Phosphonium ylide | Phenyltetrazolyl sulfone | Aldolase enzyme (DERA) |
| Byproduct | Triphenylphosphine oxide | Sulfone byproduct, salts | Water |
| Atom Economy | Low | Moderate | High |
| Stereoselectivity | Can produce Z-isomer impurity | Highly stereoselective (E-isomer favored) researchgate.net | Excellent enantiomeric and diastereomeric excess nih.gov |
| Reaction Conditions | Can require higher temperatures | Milder conditions | Mild (ambient temp., aqueous media) mdpi.com |
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. acs.org For statin synthesis, this often involves a shift from traditional batch reactors to continuous manufacturing systems. nih.govacs.org
Continuous Flow Reactors: Continuous flow manufacturing offers several advantages over batch processing, including improved heat and mass transfer, better process control, enhanced safety, and more consistent product quality. nih.govacs.org For the biocatalytic synthesis of statin precursors, different types of continuous flow millireactors have been designed, such as fixed-bed and fluidized-bed reactors. nih.gov In these systems, an enzyme like DERA is immobilized on a solid support, such as mesoporous silica (B1680970) foam or magnetic nanoparticles, allowing for continuous processing of the reaction mixture and easier separation of the catalyst. nih.gov Studies have shown that a fluidized-bed millireactor using an immobilized enzyme can achieve superior conversion and yield compared to batch systems. nih.gov
Integrated End-to-End Processes: A holistic approach to process intensification involves integrating multiple steps—reaction, crystallization, filtration, and drying—into a single, continuous end-to-end system. acs.org This approach has been successfully demonstrated for Atorvastatin (B1662188) Calcium, another statin, using novel equipment like oscillatory flow crystallizers. acs.org Such integrated systems enhance both product quality and manufacturing efficiency by providing better control over process parameters and reducing turnaround times. acs.org
Impurity Profiling and Control in Synthesis
Ensuring the purity of this compound is critical for its quality and efficacy. chemicea.com Impurity profiling involves the identification, characterization, and quantification of all potential impurities that may arise during the manufacturing process. synthinkchemicals.com These impurities can be classified as process-related impurities (byproducts) or degradation products. chemicea.comveeprho.com
Process-related impurities are substances formed during the synthesis from side reactions or incomplete reactions. chemicea.com Their presence can affect the purity and yield of the final product. A thorough understanding of the synthetic pathway is essential to predict and identify these byproducts. chemicea.com
Key process-related impurities in Pitavastatin synthesis include:
Isomeric Impurities: The (Z)-isomer of Pitavastatin is a significant process-related impurity that can form during the synthesis of the desired (E)-isomer. synthinkchemicals.com Certain synthetic methods, like the Wittig reaction, can produce significant amounts (20-30%) of the (Z)-isomer. Other stereoisomers, such as the (3S,5R) and (3R,5R) isomers, are also potential impurities. synthinkchemicals.com
Ester Impurities: Intermediates like Pitavastatin Methyl Ester or tert-Butyl Pitavastatin can remain in the final product if the hydrolysis step is incomplete. chemicea.com
Lactone Impurity: Pitavastatin can undergo intramolecular cyclization (lactonization) to form Pitavastatin Lactone, especially under acidic conditions or during storage. google.com
Other Byproducts: Depending on the synthetic route, other impurities such as 5-Oxo-Pitavastatin, Desfluoro impurity, and various synthetic intermediates can be formed.
Table 2: Common Process-Related Impurities in this compound Synthesis
| Impurity Name | CAS Number | Impurity Type |
|---|---|---|
| This compound | 1159588-21-2 | Isomeric Impurity chemicea.comveeprho.com |
| Pitavastatin Lactone | 141750-63-2 | Process/Degradation Impurity |
| (3R, 5R)-Pitavastatin Calcium Salt | 254452-96-5 | Isomeric Impurity (Anti-isomer) |
| (3S, 5R)-Pitavastatin Calcium | 254452-88-5 | Isomeric Impurity |
| Pitavastatin Methyl Ester | 849811-78-5 | Process-Related Intermediate chemicea.com |
| tert-Butyl Pitavastatin | 586966-54-3 | Process-Related Intermediate veeprho.com |
| 5-Oxo Pitavastatin | 222306-15-2 | Process/Degradation Impurity |
Effective control of impurities requires a multi-faceted approach, combining the optimization of the synthetic route with robust purification techniques.
Synthetic Route Optimization: One of the most effective strategies is to choose a synthetic route that inherently minimizes the formation of key impurities. For example, to reduce the formation of the undesired (Z)-isomer, a Julia-Kocienski olefination reaction can be used instead of a Wittig reaction, which has been shown to yield less than 2% of the Z-isomer. researchgate.net Controlling reaction conditions, such as temperature, is also crucial, as higher temperatures can lead to increased impurity formation.
Controlled Crystallization and Purification: Crystallization is a critical step for purifying the final product and removing impurities. google.com However, due to the low solubility of Pitavastatin Calcium in water, the precipitation process can be rapid, leading to the entrapment of impurities. google.comgoogle.com To overcome this, specific purification processes are employed. These can include:
pH Control: During the conversion of the Pitavastatin salt to the calcium salt, controlling the pH of the reaction mixture (e.g., between 8 and 10) can reduce the formation of lactone impurities. google.com
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an alcoholic solvent mixed with a less polar solvent, to further reduce impurity levels. google.com
Amine Salt Formation: An intermediate purification step can involve forming an organic amine salt of Pitavastatin, which can then be purified before being converted to the final calcium salt, leading to higher purity. google.com
Advanced Spectroscopic and Analytical Characterization of Z Pitavastatin Calcium Salt
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the definitive structural confirmation of (Z)-Pitavastatin Calcium Salt. Both high-resolution solution-state and solid-state NMR techniques provide critical insights into its molecular framework and solid-state properties.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The structural assignment of this compound in solution is accomplished through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov The assignment of proton (¹H) and carbon-¹³ (¹³C) signals is achieved by analyzing chemical shifts, signal multiplicities, and through-bond correlations observed in various 2D NMR spectra. nih.gov
Studies on (Z)-pitavastatin analogues, including the calcium salt (referred to as P-3 in some literature), have shown that these compounds exist in solution as a pair of interconverting rotamers. mdpi.comnih.gov This dynamic exchange leads to broadened NMR resonance lines at room temperature. nih.govresearchgate.net However, upon cooling, two distinct sets of sharp signals become evident in the ¹H-NMR spectra, corresponding to the major and minor rotamers. mdpi.com
The comprehensive assignment of the ¹H and ¹³C NMR spectra is facilitated by several 2D NMR techniques:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY spectra are crucial for tracing the spin systems within the dihydroxyheptenoate side chain and the cyclopropyl (B3062369) group. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded ¹H and ¹³C nuclei. This technique is instrumental in assigning the ¹³C signals based on the previously assigned proton resonances. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between ¹H and ¹³C nuclei, typically over two to three bonds. These correlations are vital for connecting the different structural fragments of the molecule, such as linking the side chain to the quinoline (B57606) core. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the study of (Z)-pitavastatin analogues, NOESY experiments have been used to investigate the conformational preferences and the dynamic exchange between rotamers. mdpi.com The observation of cross-peaks between the same proton signals of the major and minor conformers suggests a dynamic exchange process. researchgate.net
A study on Z-isomeric pitavastatin (B1663618) analogues provided detailed ¹H-NMR data for the calcium salt (P-3) in methanol-d₄. mdpi.com
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound (in methanol-d₄)
| Proton | Chemical Shift (ppm) | Multiplicity / Coupling Constant (Hz) |
|---|---|---|
| Ar-H | 7.90 - 7.12 | m |
| H-7 | 6.42 | d, J = 11.5 |
| H-6 | 5.62 | m |
| H-5 | 4.17 | m |
| H-3 | 3.94 | m |
| CH(CH₂)₂ | 2.52 | m |
| H-4a, H-4b | 2.28 - 1.94 | m |
| H-2a, H-2b, CH(CH₂)₂, 2∙OH | 1.80 - 0.72 | m |
Data sourced from a study on Z-isomeric pitavastatin analogues. mdpi.com
The complete assignment of the carbon spectrum is also achieved through the combination of 1D ¹³C NMR and 2D techniques like HSQC and HMBC. nih.gov
Solid-State NMR for Polymorph and Amorphous Form Characterization
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including polymorphs and amorphous states. newdrugapprovals.orggoogle.comnih.gov Different crystalline forms of a drug substance can exhibit distinct physical properties, and ssNMR can detect the subtle differences in the local chemical environment of the nuclei in these different forms. google.com
While several polymorphic forms (A, B, C, D, E, F, and K) and an amorphous form of pitavastatin calcium have been identified and characterized by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), specific ssNMR data for the (Z)-isomer is not extensively reported in the literature. researchgate.netmedcraveonline.com However, the principles of ssNMR characterization are broadly applicable.
The amorphous form of pitavastatin calcium has been noted for its lower storage stability compared to crystalline forms. researchgate.net ssNMR can be employed to probe the molecular mobility and local order in the amorphous state, providing insights into its physical stability. nih.gov For instance, studies on the amorphous form of rosuvastatin (B1679574) calcium, a related statin, have utilized ssNMR to explore molecular reorientations. nih.govresearchgate.net
The characterization of different polymorphs by ssNMR would involve identifying unique sets of chemical shifts for the non-equivalent carbon and proton atoms in the crystal lattice of each form. nih.gov This allows for the unambiguous identification and quantification of different polymorphic forms in a sample.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is an indispensable analytical tool for the characterization of this compound, providing precise information on its molecular weight, elemental composition, and structural fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, which allows for the determination of its elemental formula. For a (Z)-pitavastatin analogue (P-3, the calcium salt is formed from this), HRMS analysis using electrospray ionization (ESI) in positive mode determined the protonated molecule [M+H]⁺ at an m/z of 422.1764, corresponding to the molecular formula C₂₅H₂₅FNO₄. nih.gov The calculated exact mass for this formula is 422.1762. nih.gov The molecular formula for this compound is C₅₀H₄₆CaF₂N₂O₈, with a computed monoisotopic mass of 880.2848136 Da. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for (Z)-Pitavastatin Analogue
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | 422.1764 | 422.1762 | C₂₅H₂₅FNO₄ |
Data represents the free acid form of the (Z)-isomer. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule.
In the positive ion ESI-MS/MS spectrum of pitavastatin, the protonated molecule [M+H]⁺ at m/z 422 undergoes fragmentation to produce several characteristic product ions. ijirse.com A common fragmentation pathway involves the loss of water (H₂O) from the dihydroxyheptenoate side chain. The base peak in the MS/MS spectrum is often observed at m/z 290. ijirse.complos.org
A study on the stress degradation of pitavastatin detailed the MS/MS fragmentation of the [M+H]⁺ ion. ijirse.com
Table 3: Key MS/MS Fragment Ions of Protonated Pitavastatin ([M+H]⁺ at m/z 422)
| Product Ion (m/z) | Proposed Neutral Loss/Fragment |
|---|---|
| 404 | H₂O |
| 386 | 2 x H₂O |
| 362 | C₂H₄O₂ (from side chain) |
| 318 | C₅H₈O₂ (from side chain) |
| 290 | C₇H₁₂O₃ (from side chain) |
Data sourced from a stress degradation study of pitavastatin. ijirse.com
The fragmentation pathways of pitavastatin and its deuterated analogue (d4-Pitavastatin) have been utilized in quantitative bioanalytical methods, with transitions of m/z 422 → 290 for pitavastatin and m/z 426 → 294 for the internal standard. google.com
LC-MS/MS for Impurity Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the identification and quantification of impurities in drug substances and formulations. researchgate.netnih.gov Several LC-MS/MS methods have been developed for the analysis of pitavastatin and its related substances, including its lactone metabolite. nih.govresearchgate.net
These methods typically utilize a reversed-phase C18 or C8 column for chromatographic separation, followed by detection using an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov The MRM mode allows for the specific detection and quantification of the target analyte and its impurities by monitoring specific precursor-to-product ion transitions.
For instance, one method monitors the transition m/z 422.2 → 290.3 for pitavastatin and m/z 404.2 → 290.3 for its lactone metabolite. nih.gov The use of an internal standard, such as candesartan (B1668252) cilexetil or a deuterated analog of pitavastatin, is common to ensure accuracy and precision. google.comnih.gov
LC-MS/MS has been instrumental in stress degradation studies of pitavastatin, where it has been used to identify and characterize various degradation products formed under acidic, alkaline, and oxidative conditions. ijirse.com These studies help in establishing the degradation pathways and developing stability-indicating analytical methods. scirp.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pitavastatin |
| (Z)-pitavastatin lactone |
| Rosuvastatin calcium |
| Candesartan cilexetil |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a compound. These techniques are invaluable for identifying functional groups and discriminating between different solid-state forms, such as polymorphs.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum that acts as a unique molecular "fingerprint." Specific absorption bands correspond to the vibrational frequencies of different functional groups.
While a dedicated FTIR spectrum for this compound is not widely published, data for its immediate precursor, the deprotected Z-isomeric pitavastatin lactone (P-2), provides significant insight into the characteristic functional groups of the Z-isomer. researchgate.net The analysis of this closely related analogue reveals key vibrational frequencies that are expected to be present in the calcium salt form.
Key functional group vibrations for the Z-isomeric pitavastatin lactone analogue are summarized below. These bands confirm the presence of the core molecular structure.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3424 | O-H stretching (hydroxyl groups) |
| 3063, 3007 | Aromatic and vinylic C-H stretching |
| 2954, 2922 | Aliphatic C-H stretching (cyclopropyl and heptenoate chain) |
| 1708 | C=O stretching (lactone carbonyl) |
| 1513, 1488 | C=C stretching (aromatic quinoline ring) |
| 1255, 1222 | C-O stretching |
| 1159 | C-F stretching (fluorophenyl group) |
| 764, 668 | C-H bending (aromatic) |
| (Data sourced from a study on Z-isomeric pitavastatin analogues) researchgate.net |
For the calcium salt, the characteristic carboxylate (COO⁻) stretches would be expected to appear in place of the lactone carbonyl peak, typically in the regions of 1650-1550 cm⁻¹ (asymmetric stretch) and 1450-1360 cm⁻¹ (symmetric stretch).
Different crystalline forms of pitavastatin calcium exhibit unique Raman spectra. For instance, a polymorphic form designated as "Form I" is characterized by specific Raman peaks that differentiate it from other known forms. google.com Another polymorph, "Form K," also shows a distinct set of bands. nih.gov These differences arise from the unique molecular conformations and intermolecular interactions within each crystal structure.
The table below lists characteristic Raman peaks for two known polymorphs of pitavastatin hemicalcium salt, demonstrating the technique's discriminative power.
| Polymorph Form I Characteristic Peaks (cm⁻¹) | Polymorph Form K Characteristic Peaks (cm⁻¹) |
| 798 ± 2 | 232 |
| 919 ± 2 | 316 |
| 1028 ± 2 | 413 |
| 1137 ± 2 | 544 |
| 1193 ± 2 | 733 |
| 1376 ± 2 | 836 |
| 1412 ± 2 | 962 |
| 1449 ± 2 | 972 |
| 1564 ± 2 | 1442 |
| 1611 ± 2 | 1648 |
| 1658 ± 2 | |
| 3011 ± 2 | |
| 3068 ± 2 | |
| (Data compiled from patent literature) google.comnih.gov |
Thermal Analysis Techniques
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), monitor the physical and chemical changes that occur in a substance as a function of temperature. They are used to determine melting point, desolvation events, decomposition temperature, and to characterize different polymorphs.
A study of a Z-isomeric pitavastatin lactone analogue (P-2), a direct precursor to the calcium salt, reported a melting point with an onset of 190.8 °C and a peak at 192.7 °C. researchgate.net This provides a valuable thermal reference for the Z-isomer.
DSC analysis of different pitavastatin calcium polymorphs reveals distinct thermal behaviors. For example, the DSC thermogram for Polymorph K shows a sharp endothermic peak, corresponding to melting with decomposition, at approximately 257 °C. nih.gov In contrast, another crystalline form, designated Form I, exhibits a melting point of about 200 °C. google.com
TGA is often used in conjunction with DSC to quantify weight loss events, such as the loss of water or solvent. For Polymorph K, TGA analysis shows a weight loss attributed to water evaporation. nih.gov For Form I, TGA revealed a water content of approximately 4.7%. google.com
The table below summarizes the thermal data for different pitavastatin forms.
| Compound/Polymorph | Technique | Key Finding | Source |
| Z-isomeric pitavastatin lactone (P-2) | DSC | Melting Onset: 190.8 °C, Peak: 192.7 °C | researchgate.net |
| Pitavastatin Calcium Polymorph K | DSC | Melting/Decomposition Peak: ~257 °C | nih.gov |
| Pitavastatin Calcium Polymorph K | TGA | Weight loss due to water evaporation | nih.gov |
| Pitavastatin Calcium Form I | DSC | Melting Point: ~200 °C | google.com |
| Pitavastatin Calcium Form I | TGA | Water content of ~4.7% | google.com |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including the this compound. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify phase transitions such as melting, crystallization, and glass transitions.
For Pitavastatin Calcium, DSC studies are instrumental in identifying its melting point and assessing its purity. impactfactor.org A DSC thermogram for one polymorphic form of Pitavastatin Calcium showed a distinct endothermic peak at 134.5°C, indicating its melting point. The presence of a single, sharp peak suggests a high degree of purity and the absence of significant impurities. impactfactor.org Another study on a specific crystalline form, designated as polymorphic form K, revealed a different thermal behavior. The DSC thermogram for this form showed an endothermic event corresponding to melting with decomposition at an onset temperature of 249°C and a peak temperature of approximately 257°C. googleapis.comgoogle.com This high decomposition temperature suggests significant thermal stability for this particular polymorph. googleapis.com When incorporated into formulations like solid self-microemulsifying drug delivery systems (SMEDDS), the characteristic endothermic peak of the drug may disappear, suggesting that the compound is in a dissolved or amorphous state within the formulation. ijpsdronline.com
Table 1: DSC Thermal Events for Pitavastatin Calcium Polymorphs
| Polymorph/Form | Event | Onset Temperature (°C) | Peak Temperature (°C) | Citation |
|---|---|---|---|---|
| Not Specified | Melting | - | 134.5 | impactfactor.org |
Thermogravimetric Analysis (TGA) for Solvent Content and Decomposition Pathways
Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and composition of a substance by measuring its mass change as a function of temperature in a controlled atmosphere. This technique is critical for determining the presence of residual solvents, water content, and understanding the decomposition profile of this compound.
TGA curves for certain polymorphic forms of Pitavastatin Calcium have shown weight loss primarily attributable to the evaporation of water. googleapis.comgoogle.com In one analysis, a sample was heated from 50°C to 400°C at a rate of 10°C/min under a nitrogen stream. nih.gov The TGA curve for pure pitavastatin indicated a weight loss commencing around 100°C and continuing up to 300°C, after which the mass remained stable. nih.gov This information is vital for developing stable formulations and establishing appropriate drying and storage conditions.
Chromatographic Techniques for Purity and Related Substance Analysis
Chromatographic methods are the cornerstone for assessing the purity and analyzing related substances of pharmaceutical compounds. For this compound, which is a known impurity of Pitavastatin, these techniques are essential for its separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of Pitavastatin Calcium and quantifying its impurities, including the (Z)-isomer. The development of a robust, stability-indicating HPLC method is crucial for quality control. pharmacyjournal.org
A typical Reverse-Phase HPLC (RP-HPLC) method involves a C18 stationary phase column and a mobile phase delivered in either isocratic or gradient mode. pharmacyjournal.orgscirp.org One validated method utilized a mobile phase composed of acetonitrile, water (pH 3.0), and tetrahydrofuran (B95107) in a ratio of 43:55:02 (v/v/v), with a flow rate of 1.0 ml/min. bibliomed.orgbvsalud.orgjapsonline.com Detection is commonly performed using a UV detector, with wavelengths set at 245 nm or 249 nm providing good sensitivity for Pitavastatin and its related substances. scirp.orgjapsonline.comwalshmedicalmedia.com
Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, and system suitability. pharmacyjournal.orgbvsalud.org Linearity has been established in concentration ranges such as 10–500 ng/ml, with high correlation coefficients (r² > 0.999). japsonline.com The limit of detection (LOD) and limit of quantification (LOQ) for impurities can be as low as a few nanograms per milliliter, demonstrating the high sensitivity of these methods. scirp.orgjapsonline.com Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate the stability-indicating nature of the method, ensuring that all degradation products, including the (Z)-isomer, are effectively separated from the main peak. scirp.org
Table 2: Example HPLC Method Parameters for Pitavastatin Analysis
| Parameter | Condition | Citation |
|---|---|---|
| Column | C18 (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm) | walshmedicalmedia.com |
| Mobile Phase | Acetonitrile:Water (pH 3.0):Tetrahydrofuran (43:55:02, v/v/v) | bvsalud.orgjapsonline.com |
| Flow Rate | 1.0 ml/min | bvsalud.orgjapsonline.com |
| Detection | UV at 245 nm | scirp.orgwalshmedicalmedia.com |
| Injection Volume | 20 µl | japsonline.com |
Gas Chromatography (GC) for Residual Solvents
Gas Chromatography (GC) is the standard method for identifying and quantifying residual solvents in pharmaceutical substances. These solvents are process-related impurities from the synthesis and purification steps and must be controlled within strict limits defined by pharmacopoeias. While specific GC methods for this compound are not detailed in the provided search results, the general principles apply. A sample of the compound is dissolved in a suitable high-boiling-point solvent and injected into the GC system, often using a headspace autosampler. The volatile residual solvents are separated based on their boiling points and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is typically used for quantification. The method would be validated for specificity, linearity, and accuracy for all potential solvents used in the manufacturing process.
In a related application, GC coupled with mass spectrometry (GC-MS) has been used to analyze volatile organic compounds (VOCs) in urine to monitor the effects of pitavastatin treatment, demonstrating the technique's utility in analyzing compounds related to pitavastatin. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Purity Assessment
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chromatography technique for separations, particularly for chiral compounds. researchgate.net Pitavastatin contains two stereogenic centers in its side chain, leading to the possibility of four stereoisomers. The desired active form is the (3R, 5S) enantiomer. The (Z)-isomer of Pitavastatin also contains these chiral centers, making the separation of its diastereomers important for complete characterization.
SFC is well-suited for chiral separations, often employing polysaccharide-based chiral stationary phases (CSPs). researchgate.net While specific SFC methods for (Z)-Pitavastatin Calcium are not widely published, methods for other statins and chiral drugs demonstrate its potential. The technique offers advantages of high speed and reduced use of organic solvents compared to traditional HPLC. researchgate.net Other techniques like high-performance liquid chromatography using a chiral column have been successfully employed to separate the four optical isomers of pitavastatin. google.com One such HPLC method uses a CHIRALPAK-AD column with a mobile phase of n-hexane and ethanol (B145695) containing trifluoroacetic acid to achieve separation. google.com Capillary zone electrophoresis (CZE) has also been developed for the chiral separation of pitavastatin enantiomers, achieving a resolution of 2.17. nih.govchrom-china.com
Electron Microscopy for Particle Morphology and Structure
Electron microscopy, particularly Scanning Electron Microscopy (SEM), is used to visualize the surface topography, particle size, and morphology of solid-state materials like this compound. This information is critical for understanding the material's physical properties, such as flowability and dissolution rate, which can impact formulation development.
SEM images of pure Pitavastatin Calcium have shown it to be a crystalline material. ijpsdronline.com Different polymorphic forms can exhibit distinct morphologies. For instance, a specific polymorph (Form K) has been observed to form agglomerates of particles ranging from 10 to 700 µm. googleapis.comgoogle.com When formulated into nanoparticles, SEM studies revealed an amorphous nature. foliamedica.bg In other preparations, such as liposomes, SEM analysis showed distinct, spherical particles with an uneven surface due to the encapsulated drug. banglajol.info The morphology can also be influenced by the preparation method; for example, spray-dried particles for self-emulsifying systems have been shown to have smoother surfaces compared to the raw materials. ijpsdronline.comsemanticscholar.org
Scanning Electron Microscopy (SEM) for Surface Topography and Particle Shape
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and particle morphology of crystalline and amorphous materials. For this compound, SEM studies have revealed varied morphologies depending on the polymorphic form and formulation.
Research on different forms of pitavastatin calcium has shown distinct particle shapes. For instance, the polymorphic form K of pitavastatin calcium is characterized by homogenous particles that appear as readily filterable individual needles or as lath/plate-like structures. google.com The primary particle size for this form, as determined by SEM, ranges from 0.1 to 50 µm. google.com In other analyses, pitavastatin calcium has been described as a crystalline-shaped material. ijpsdronline.com
The morphology can be significantly altered when pitavastatin calcium is incorporated into drug delivery systems. When formulated as a solid self-emulsifying drug delivery system (S-SMEDDS) using an adsorbent like Aerosil 200, the resulting particles exhibit a smooth surface, which suggests the liquid SMEDDS has been adsorbed onto or coated within the pores of the carrier. ijpsdronline.com Similarly, when loaded into liposomes, the particles are observed to be distinct and spherical with an uneven surface. banglajol.info Formulations with biodegradable porous starch have shown an asymmetrical morphology with cracks between particles, indicative of the carrier's porous nature. researchgate.net The particle size is a critical parameter, with some stable compositions specifying a D90 value (90% of particles are below this size) of 200 to 500 µm. google.com
Table 1: SEM Analysis Findings for Pitavastatin Calcium
| Sample Description | Observed Morphology | Particle Size | Source(s) |
|---|---|---|---|
| Polymorphic Form K | Individual needles, lath/plate-like particles | 0.1 - 50 µm (primary) | google.com |
| Pure Compound | Crystalline shape | Not specified | ijpsdronline.com |
| Solid Self-Emulsifying Delivery System | Smooth-surfaced, aggregated | Not specified | ijpsdronline.com |
| Liposomal Formulation | Distinct, spherical, uneven surface | 3.51 µm - 4.19 µm | banglajol.info |
| Porous Starch Formulation | Asymmetrical with cracks | Not specified | researchgate.net |
Transmission Electron Microscopy (TEM) for Internal Structure and Nanocrystallinity
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal structure of materials, including cellular organelles and the potential observation of nanocrystallinity. Direct TEM analysis focused solely on the internal crystalline structure of this compound is not extensively documented in the available literature. However, TEM has been employed in biological studies to observe the morphological changes within cells upon treatment with pitavastatin, providing indirect insights into its interaction with subcellular structures.
In a study involving MDA-MB-231 breast cancer cells, treatment with pitavastatin led to significant morphological changes observable under TEM. nih.gov These changes included a reduction in secretory vesicles on the cell membrane and an increase in intracellular vacuoles. nih.gov Notably, the mitochondria within the treated cells appeared shrunken and exhibited fewer cristae compared to control groups. nih.gov Another study on endothelial progenitor cells also utilized TEM to capture mitochondrial morphology following pitavastatin treatment. nih.gov While these findings are crucial for understanding the pharmacological effects of pitavastatin, they describe the compound's impact on biological systems rather than the intrinsic nanocrystallinity of the salt itself. No studies were found that characterized the nanocrystallinity of this compound as a pure compound via TEM.
Table 2: TEM Analysis Findings from Biological Studies of Pitavastatin
| Studied System | Key Observations | Implication | Source(s) |
|---|---|---|---|
| MDA-MB-231 Cells | Reduced secretory vesicles, increased intracellular vacuoles | Cellular morphological changes | nih.gov |
| MDA-MB-231 Cells | Shrunken mitochondria, fewer mitochondrial cristae | Effect on mitochondrial structure | nih.gov |
Solid State Chemistry and Pharmaceutical Engineering of Z Pitavastatin Calcium Salt
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a substance to exist in two or more crystalline structures that have different arrangements of the molecules in the crystal lattice. google.comgoogle.com These different forms, known as polymorphs, can exhibit varied physicochemical properties, including solubility, melting point, and stability, which can significantly impact a drug's performance. google.comresearchgate.net Drug substances may also crystallize to include solvent molecules, forming solvates or hydrates, which are termed pseudopolymorphs. google.comgoogleapis.com
Research has identified several crystalline forms of pitavastatin (B1663618) calcium, commonly designated as Forms A, B, C, D, E, F, and K. medcraveonline.comgoogle.comgoogleapis.comresearchgate.net The discovery and characterization of these forms provide a wider range of materials for formulation scientists to design drug products with desired characteristics. google.comgoogleapis.com
Form A : This form is typically prepared by reacting pitavastatin sodium with calcium chloride in an aqueous solution. medcraveonline.commedcraveonline.com It is a hydrated form, and its stability is closely linked to its water content. google.com
Forms B, C, D, E, and F : These crystalline forms are generally derived from Form A through various solvent treatments. medcraveonline.comresearchgate.netmedcraveonline.com For example, Form B can be obtained by suspending Form A in ethanol (B145695) with water, while Form D is prepared by suspending Form A in absolute ethanol. medcraveonline.commedcraveonline.com
Form K : A more recently identified polymorph, Form K, has demonstrated superior physical and chemical stability under various stress conditions, including high temperature and humidity. medcraveonline.comresearchgate.net This enhanced stability makes it a highly desirable candidate for solid dosage form development. medcraveonline.commedcraveonline.com It is reported to be stable during standard manufacturing processes like granulation and compression. medcraveonline.com
The various polymorphic forms are often identified and distinguished using analytical techniques such as X-ray Powder Diffraction (XRPD), which reveals unique diffraction patterns for each crystal structure. google.com
Table 1: Crystalline Forms of Pitavastatin Calcium and Their Preparation
| Polymorphic Form | Preparation Method | Key Characteristics | Reference(s) |
|---|---|---|---|
| Form A | Reaction of pitavastatin sodium with calcium chloride in an aqueous medium. | A hydrated form containing up to 15% water; sensitive to drying conditions. | medcraveonline.commedcraveonline.comgoogleapis.com |
| Form B | Suspending Form A in ethanol with water as a co-solvent. | Derived from Form A. | medcraveonline.commedcraveonline.com |
| Form C | Suspending Form A in isopropanol (B130326) with water or a mix of isopropanol and a ketone solvent with water. | Derived from Form A. | medcraveonline.commedcraveonline.com |
| Form D | Suspending Form A in absolute ethanol. | Derived from Form A. | medcraveonline.commedcraveonline.com |
| Form E | Suspending Form A in 1,4-dioxane (B91453) with water. | Derived from Form A. | medcraveonline.commedcraveonline.com |
| Form F | Suspending Form A in methanol (B129727) with water. | Derived from Form A. | medcraveonline.commedcraveonline.com |
| Form K | Prepared by adding a substantially aqueous solution of calcium chloride to an aqueous solution of a pitavastatin salt at controlled temperatures (e.g., 40°C to 80°C). | High chemical and physical stability, low hygroscopicity. | medcraveonline.comgoogleapis.comgoogle.com |
The formation of solvates and hydrates (pseudopolymorphs) is a common phenomenon for pitavastatin calcium. google.comgoogleapis.com The stability of these forms is often dependent on the amount of solvent or water within the crystal structure.
Form A is a notable example of a hydrate, where the water content is crucial for maintaining its crystalline structure and stability. medcraveonline.comgoogle.com It typically contains between 3% and 12% water. medcraveonline.commedcraveonline.com If Form A is over-dried and the water content drops below a critical threshold (e.g., 4%), its crystallinity can decrease, potentially leading to the formation of a less stable amorphous state. medcraveonline.comgoogleapis.com This highlights the critical need to control water content during manufacturing and storage to ensure product consistency. google.com The stability of Crystal Form A has a very close relationship with its water content. google.com
Forms B through F are derived from Form A by treatment with different organic solvents, suggesting they are solvates or can be formed through solvent-mediated transformations. medcraveonline.comgoogleapis.commedcraveonline.com For example, Form E is prepared using 1,4-dioxane and water, and Form F uses methanol and water. medcraveonline.commedcraveonline.com The choice of solvent and the presence of water play a determining role in which crystalline form is produced. medcraveonline.com
Amorphous Solid Dispersions (ASDs) and Amorphization Strategies
The amorphous form of a drug lacks the long-range molecular order of its crystalline counterparts. google.com This disordered state generally leads to higher apparent solubility and faster dissolution rates, but it is also thermodynamically unstable and prone to recrystallization. researchgate.net
Amorphous pitavastatin calcium can be prepared through several methods. One common laboratory-scale technique is lyophilization (freeze-drying) of an aqueous solution of the salt. google.com Another method involves the rapid precipitation of the solid by adding a non-solvent to a concentrated solution of pitavastatin calcium in an organic solvent. googleapis.comgoogle.com For example, adding heptane (B126788) or methyl tert-butyl ether as a non-solvent to a solution of pitavastatin calcium in a solvent like ethyl methyl ketone can induce the formation of the amorphous solid. google.comgoogleapis.com
A more advanced strategy for creating a stable amorphous form is the development of amorphous solid dispersions (ASDs). In this approach, the drug is dispersed in a polymeric carrier. One study demonstrated the conversion of crystalline pitavastatin calcium to an amorphous form by creating a solid self-emulsifying delivery system (S-SEDDS). semanticscholar.org This was achieved by spray-drying a liquid mixture containing the drug, oil, surfactant, and a porous carrier (Aerosil 200). semanticscholar.org The resulting powder showed no crystalline peaks in PXRD analysis, confirming the drug's amorphization. semanticscholar.org
While the amorphous form can offer dissolution advantages, its physical and chemical instability is a significant challenge. medcraveonline.comgoogle.com Amorphous pitavastatin calcium has been shown to have very poor storage stability compared to crystalline forms. google.com
The primary strategy to overcome this instability is the formulation of ASDs. By dispersing the drug at a molecular level within a carrier matrix, typically a polymer, the mobility of the drug molecules is restricted, which inhibits nucleation and crystal growth. semanticscholar.org In the case of the pitavastatin calcium S-SEDDS, the drug was found to be in a dissolved state or adsorbed within the porous structure of the carrier, which stabilized it in its amorphous state. semanticscholar.org This not only prevented recrystallization but also led to a significant increase in the drug's dissolution rate compared to the pure crystalline drug. semanticscholar.org
In contrast, the crystalline Form K is noted for being both physically and chemically stable, outperforming the amorphous form, which is known to be chemically unstable. medcraveonline.comresearchgate.net This inherent stability of a specific polymorph can sometimes be a more straightforward approach to ensuring product quality and shelf-life than managing the instability of an amorphous form. medcraveonline.com
Co-crystallization and Salt Selection Strategies
Beyond polymorphism and amorphization, other pharmaceutical engineering strategies like co-crystallization and salt selection can be employed to optimize the physicochemical properties of an API.
Co-crystallization is another emerging technique for enhancing the properties of APIs, particularly solubility and dissolution rate. researchgate.netjrtdd.com Co-crystals are multi-component crystalline solids composed of the API and a co-former, which is a non-ionic species. Studies have been conducted to prepare co-crystals of pitavastatin with various co-formers, such as glutaric acid, using methods like solvent evaporation. researchgate.net The resulting co-crystals demonstrated enhanced saturation solubility and improved drug release compared to the pure drug, presenting a viable alternative for improving the pharmaceutical performance of pitavastatin. researchgate.netjrtdd.com
Design and Synthesis of Cocrystals of Pitavastatin
The formation of cocrystals is a well-established technique in pharmaceutical engineering to enhance the physicochemical properties of an API without altering its intrinsic molecular structure. Cocrystals are multi-component systems where the API and a coformer exist in a definite stoichiometric ratio within the same crystal lattice. google.com For pitavastatin, which exhibits poor aqueous solubility, cocrystallization is explored as a method to improve its dissolution rate and, consequently, its oral bioavailability. google.comgoogleapis.com
The design of pitavastatin cocrystals involves the selection of pharmaceutically acceptable coformers that can establish robust intermolecular interactions (like hydrogen bonds) with the pitavastatin molecule. The selection process is often guided by principles of crystal engineering and can involve computational screening as well as empirical, trial-and-error based approaches with a library of approved compounds. google.com
Several methods have been utilized for the synthesis of cocrystals, with the solvent evaporation method being a common approach for pitavastatin. google.comgoogle.com In this technique, the API and the chosen coformer are dissolved in a common solvent, and the solvent is slowly evaporated, allowing the cocrystal to nucleate and grow. Other established synthesis techniques that can be applied include:
Grinding: Both neat (dry) grinding and liquid-assisted grinding are effective, solvent-free or low-solvent methods for cocrystal formation.
Slurry Crystallization: The API and coformer are stirred in a solvent in which they have limited solubility, facilitating the conversion to the more stable cocrystal form.
Antisolvent Method: A solution of the API and coformer is added to an antisolvent in which the cocrystal is insoluble, causing it to precipitate. googleapis.com
Studies on the resulting pitavastatin cocrystals have shown that they can exhibit enhanced saturation solubility and improved dissolution profiles compared to the pure drug, highlighting their potential as a promising alternative for drug delivery. google.comgoogle.com
Exploration of Alternative Salt Forms and their Solid-State Characteristics
While the calcium salt is the commercially marketed form, the exploration of alternative salt forms of pitavastatin provides an avenue to discover solids with improved properties such as solubility, stability, and manufacturability. core.ac.uk Salt screening is a routine strategy in pharmaceutical development to identify the optimal salt form of an ionizable drug.
A range of novel salt forms of pitavastatin have been synthesized and characterized. These alternative salts often exhibit significantly higher aqueous solubility compared to the free acid or the calcium salt, which can lead to enhanced dissolution and bioavailability. researchgate.net The solid forms are typically characterized using techniques such as Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm their unique crystalline structures. researchgate.net
A patent for pitavastatin salts describes the preparation and characterization of several crystalline forms that demonstrate high water solubility, in some cases greater than 50 mg/mL. researchgate.net The formation of these salts can also serve as an effective method for the purification of pitavastatin free acid. researchgate.net
Below is a table summarizing some of the alternative pitavastatin salts and their reported characteristic PXRD peaks.
| Salt Form | Select Characteristic PXRD Peaks (2θ, ±0.2°) |
| Barium Salt | 13.9, 18.9, 22.8, 24.0, 25.8 |
| Meglumine Salt | 3.7, 9.0, 19.6, 19.9, 21.7, 22.1 |
| Diethanolamine Salt | 8.4, 12.6, 16.8, 18.4, 20.7, 20.9, 22.1, 22.3 |
| Piperazine Salt | 5.7, 6.4, 8.7, 10.1, 10.4, 16.8, 17.4, 17.9, 18.1, 19.7, 20.0, 20.3, 21.6, 22.0, 22.2, 22.5 |
| Sodium Salt (Form I) | Characterized as a distinct polymorphic form. core.ac.uk |
| Potassium Salt | Mentioned as a potential salt form. researchgate.netcore.ac.uk |
| Magnesium Salt | Mentioned as a potential salt form. researchgate.netcore.ac.uk |
| Data sourced from patent literature. researchgate.net |
The development of the pitavastatin sodium salt, for instance, has been pursued, and it has been found to be bioequivalent to the marketed calcium salt, demonstrating that alternative salt forms can offer comparable therapeutic efficacy. google.com
Particle Engineering and Surface Chemistry
Particle engineering involves the manipulation of particle size, shape, and surface properties to optimize the handling, processing, and biopharmaceutical performance of a drug substance.
Micronization and Nanocrystallization Techniques
For poorly soluble drugs like pitavastatin, reducing particle size is a key strategy to increase the surface area available for dissolution, thereby enhancing the dissolution rate. core.ac.uk This can be achieved through "top-down" or "bottom-up" approaches.
Top-Down Techniques (Micronization): These methods involve the mechanical reduction of larger drug particles. Conventional milling and grinding are standard unit operations to reduce particle size and narrow the particle size distribution, which is advantageous for manufacturing solid dosage forms. google.commedcraveonline.com Specific equipment used for this purpose includes:
Fluid energy mills
Jet mills google.com
Ball mills google.com
Hammer mills google.com
Impact pin mills googleapis.com
The manufacturing process for pitavastatin calcium may include a milling or micronization step to ensure the drug substance meets the required particle size specifications for formulation. geneesmiddeleninformatiebank.nl One patent describes a process for preparing enteric sustained-release micropills where the pitavastatin calcium raw material is first micronized before being mixed with excipients and granulated. google.com
Bottom-Up Techniques (Nanocrystallization): These techniques build nanoparticles from the molecular level by precipitation or condensation. They are capable of producing particles in the sub-micron range, forming nanosuspensions. core.ac.uk
Nanoprecipitation (Solvent-Antisolvent Method): This is a widely used method where the drug is dissolved in a solvent and then introduced into a miscible antisolvent, causing the drug to precipitate as nanoparticles. core.ac.ukresearchgate.net Stabilizers are used to prevent particle aggregation.
Emulsion Solvent Evaporation: In this method, the drug is dissolved in a volatile solvent, which is then emulsified in a non-miscible liquid (often water). The subsequent evaporation of the solvent leads to the formation of drug nanoparticles. researcher.lifesemanticscholar.org Studies have successfully formulated pitavastatin nanoparticles using this technique, followed by freeze-drying to obtain a solid powder. researchgate.netresearcher.life
Research has shown that nanoprecipitation can reduce the particle size of pitavastatin from the micron scale (e.g., 50 µm) down to the nanometer scale (e.g., ~446 nm), significantly improving its dissolution characteristics. core.ac.uk
Surface Characterization (e.g., BET Surface Area, Surface Energy)
The surface characteristics of drug particles are critical as they govern properties like dissolution, flowability, and hygroscopicity.
Specific Surface Area (BET): The Brunauer-Emmett-Teller (BET) method, which uses nitrogen gas adsorption, is the standard for measuring specific surface area. For pitavastatin calcium, controlling the surface area is important. A specific crystalline form (Polymorphic Form K) has been developed to have a deliberately low specific surface area, typically below 10 m²/g and preferably between 0.5 m²/g and 5 m²/g. google.comgoogle.com A low surface area is indicative of low porosity, which can reduce the propensity for degradation and minimize the entrapment of process impurities. google.comgoogle.com Conversely, other research on porous catalyst supports has noted specific surface areas as high as 554.74 m²/g, illustrating the wide range of surface properties that can be engineered. researchgate.net
Surface Morphology (SEM): Scanning Electron Microscopy (SEM) is used to visualize the surface topography of the particles. Studies on various pitavastatin calcium formulations have revealed different surface characteristics depending on the preparation method:
Nanoparticles prepared by emulsion solvent evaporation have been described as having an amorphous nature. researchgate.net
Spray-dried particles for self-emulsifying systems appeared to have a smooth surface. ijpsdronline.com
Liposomal formulations were observed to be spherical and smooth. banglajol.info
Drug-loaded nanosponges have also been evaluated for their surface morphology via SEM. ijprajournal.com
These characterization techniques are essential for understanding how different engineering processes impact the solid-state and surface properties of (Z)-Pitavastatin calcium salt, ultimately influencing its performance as a pharmaceutical product.
Mechanistic Pharmacology of Z Pitavastatin: Insights from in Vitro and Pre Clinical Models
Molecular Interactions with HMG-CoA Reductase
The interaction of (Z)-Pitavastatin with HMG-CoA reductase is characterized by high affinity and potent inhibitory kinetics, which are dictated by its unique chemical structure.
Enzyme Inhibition Kinetics and Binding Affinity (In Vitro Studies)
(Z)-Pitavastatin Calcium Salt is a potent inhibitor of HMG-CoA reductase. medchemexpress.com In vitro studies have consistently demonstrated its high efficacy in blocking the enzyme's function. In cultured human hepatoma (HepG2) cells, (Z)-Pitavastatin inhibits the synthesis of cholesterol from acetic acid with a half-maximal inhibitory concentration (IC50) of 5.8 nM. medchemexpress.commedchemexpress.com This potency is greater than that observed for other statins; for instance, in the same cell line, pitavastatin (B1663618) was found to be 2.9- and 5.7-times more potent at inhibiting cholesterol synthesis than simvastatin (B1681759) and atorvastatin (B1662188), respectively. natap.org
Studies using isolated rat liver microsomes further corroborate these findings, showing that pitavastatin inhibits HMG-CoA reductase activity in a concentration-dependent manner with an IC50 value of 6.8 nM. qeios.comdovepress.com This was 2.4-fold more potent than simvastatin and 6.8-fold more potent than pravastatin (B1207561) in the same assay. qeios.comdovepress.com The high affinity for the enzyme's catalytic pocket, which is at least 1000-fold higher than that for the natural substrate HMG-CoA, is a hallmark of the statin class. natap.org Molecular docking simulations have quantified this strong interaction, calculating a binding energy (ΔG) of -8.24 kcal/mol and an inhibition constant (Ki) of 2.11 µM for pitavastatin. nih.govresearchgate.net
| Parameter | Value | System | Reference(s) |
| IC₅₀ | 5.8 nM | Cholesterol Synthesis in HepG2 Cells | medchemexpress.commedchemexpress.com |
| IC₅₀ | 6.8 nM | HMG-CoA Reductase Activity (Rat Liver Microsomes) | qeios.comdovepress.com |
| Binding Energy (ΔG) | -8.24 kcal/mol | Molecular Docking Simulation | nih.govresearchgate.net |
| Inhibition Constant (Kᵢ) | 2.11 µM | Molecular Docking Simulation | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies of Pitavastatin Analogs
The potent inhibitory activity of pitavastatin is intrinsically linked to its distinct chemical structure. It is a fully synthetic statin characterized by a quinoline (B57606) heterocyclic core and a novel cyclopropyl (B3062369) group. nih.govmdpi.com This cyclopropyl moiety is a key structural innovation that contributes significantly to its avid binding and potent inhibition of HMG-CoA reductase. natap.org Like all statins, it possesses a dihydroxy heptanoic acid side chain that mimics the structure of the endogenous substrate, HMG-CoA, allowing it to fit into the enzyme's active site. qeios.commdpi.com
The (Z)-isomerism refers to the geometry around the carbon-carbon double bond that links the quinoline core to the side chain. vulcanchem.com This specific configuration imposes different spatial constraints compared to the more common (E)-isomer, influencing intermolecular interactions. vulcanchem.com Conformational studies of (Z)-isomeric pitavastatin analogues in solution reveal that they exist as a pair of interconverting rotamers, or atropisomers. researchgate.netnih.gov This dynamic behavior arises from restricted rotation around the single bond connecting the heterocyclic core to the vinyl group and makes (Z)-pitavastatin analogues more conformationally flexible than other statin analogues, such as those of rosuvastatin (B1679574). researchgate.netnih.gov While early research on some statins suggested their (Z)-isomeric forms had weaker activity, studies on (Z)-Pitavastatin confirm it is a potent inhibitor. medchemexpress.comresearchgate.net
Cellular Cholesterol Metabolism Modulation
By inhibiting the primary enzyme in cholesterol synthesis, (Z)-Pitavastatin triggers significant adjustments in cellular lipid metabolism, most notably in liver cells.
Regulation of LDL Receptor Expression and Activity in Cell Models
A critical consequence of depleting the intracellular cholesterol pool, particularly within hepatocytes, is the compensatory upregulation of low-density lipoprotein (LDL) receptor expression and activity. dovepress.com Pitavastatin has been shown to be a highly efficient inducer of LDL receptors. selleckchem.comnih.gov In vitro studies demonstrate that pitavastatin treatment enhances the expression of LDL receptor mRNA more potently than simvastatin and atorvastatin. selleckchem.com This increase in receptor synthesis leads to a greater density of LDL receptors on the cell surface, which in turn enhances the binding and uptake of LDL from the extracellular environment into the cell. selleckchem.comnih.gov This mechanism has been clearly demonstrated in human hepatoma cell models. dovepress.comnih.gov
Impact on Isoprenoid Biosynthesis and Downstream Signaling in Cell Cultures
The inhibition of HMG-CoA reductase affects not only cholesterol production but also the synthesis of a variety of non-sterol isoprenoid compounds derived from mevalonate. mdpi.commdpi.com These intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification of various signaling proteins. oup.comnih.gov Specifically, FPP and GGPP are required for the prenylation of small GTP-binding proteins like Ras and Rho family members, a process that anchors these proteins to cell membranes and is essential for their function. researchgate.netmdpi.com
Pitavastatin-mediated inhibition of FPP and GGPP synthesis disrupts these downstream signaling cascades. For example, pitavastatin treatment has been shown to reduce the activity of RhoA in multiple cell models, including human endothelial cells and THP-1 macrophages. oup.comahajournals.org The disruption of these pathways leads to a wide range of pleiotropic effects observed in cell cultures, including:
Modulation of Inflammatory Pathways: Pitavastatin can regulate the activity of the transcription factor NF-κB, a key mediator of inflammation. selleckchem.comahajournals.org
Inhibition of Cell Proliferation: The compound inhibits the proliferation of human T-cells and various cancer cell lines. selleckchem.commdpi.com In lung cancer cells, this effect has been linked to the inhibition of the YAP/AKT/BAD-BCL-2 signaling pathway. nih.gov
Induction of Apoptosis: In liver cancer and glioma cell lines, pitavastatin promotes programmed cell death through caspase-dependent mechanisms. selleckchem.com
Regulation of Endothelial Function: In endothelial cells, pitavastatin was found to suppress the expression of endothelial lipase (B570770) (EL), an effect that was reversed by the addition of GGPP, confirming the role of the isoprenoid pathway. oup.com
The on-target nature of these effects is frequently confirmed in experiments where the addition of mevalonate, FPP, or GGPP to the cell culture medium rescues the cells from the effects of pitavastatin treatment. biorxiv.orgmdpi.comoup.com
Pleiotropic Effects in Experimental Models
This compound has demonstrated a variety of beneficial effects in laboratory studies that are independent of its cholesterol-lowering mechanism. nih.gov These "pleiotropic" effects include anti-inflammatory actions, improvement of endothelial function, and antioxidant properties. nih.gov
This compound has been shown to exert potent anti-inflammatory effects in various in vitro models. Studies have demonstrated its ability to suppress the production of several pro-inflammatory cytokines. nih.gov In human T cells activated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, pitavastatin significantly inhibited the production of interleukin (IL)-2, interferon (IFN)-γ, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition was observed at both the protein and mRNA levels. nih.gov
The anti-inflammatory action of pitavastatin is linked to its ability to modulate key signaling pathways. Molecular investigations have revealed that pitavastatin can reduce the DNA binding and transcriptional activities of activating protein-1 (AP-1), a crucial transcription factor in the inflammatory response. nih.gov Furthermore, pitavastatin has been shown to selectively inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), but not c-Jun N-terminal kinase (JNK), in activated T cells. nih.gov In human vascular smooth muscle cells, pitavastatin was also found to diminish the induction of the pro-inflammatory gene early growth response-1 (Egr-1) by suppressing the ERK1/2 signaling pathway. nih.gov Additionally, in a cancer cell model, pitavastatin was found to suppress the expression of IL-33, a cytokine involved in chronic inflammation. nih.gov
Table 1: Effect of Pitavastatin on Pro-inflammatory Cytokine Production in Activated Human T Cells
| Cytokine | Method of Measurement | Effect of Pitavastatin | Reference |
| IL-2 | ELISA and qRT-PCR | Dose-dependent reduction in protein and mRNA levels | nih.gov |
| IFN-γ | ELISA and qRT-PCR | Dose-dependent reduction in protein and mRNA levels | nih.gov |
| IL-6 | ELISA and qRT-PCR | Dose-dependent reduction in protein and mRNA levels | nih.gov |
| TNF-α | ELISA and qRT-PCR | Dose-dependent reduction in protein and mRNA levels | nih.gov |
This compound has been shown to positively modulate endothelial function in various experimental settings. A key mechanism underlying this effect is the enhancement of endothelial nitric oxide synthase (eNOS) activity. nih.gov In cultured bovine aortic endothelial cells, pitavastatin was found to increase the phosphorylation of eNOS at serine 1177, a key step in its activation, leading to increased nitric oxide (NO) production. nih.gov This activation of eNOS by pitavastatin is mediated through the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. nih.gov
Studies have also indicated that pitavastatin can improve endothelial function in clinical settings. In patients with hypercholesterolemia, treatment with pitavastatin calcium has been associated with improved flow-mediated vasodilation (FMD), a marker of endothelial function. While the direct ex vivo vascular model data for this compound is limited in the provided search results, the in vitro and clinical findings strongly suggest a beneficial effect on the vascular endothelium. It is important to note that some studies have shown that the beneficial effects of statins on endothelial function can occur independently of their cholesterol-lowering actions. jacc.org
This compound possesses antioxidant properties that contribute to its pleiotropic effects. In various experimental models, pitavastatin has been shown to reduce oxidative stress. One of the proposed mechanisms is the inhibition of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS) in endothelial cells. apexbt.com By suppressing this enzyme, pitavastatin can decrease the generation of superoxide (B77818) anions.
Furthermore, studies in animal models have suggested that pitavastatin can enhance the activity of endogenous antioxidant defense systems. It has been reported to increase the levels of antioxidant enzymes such as glutathione (B108866) peroxidase and superoxide dismutase.
Genomic and Proteomic Analysis of (Z)-Pitavastatin Action
To gain a deeper understanding of the molecular mechanisms underlying the effects of this compound, researchers have employed high-throughput genomic and proteomic approaches. These studies provide a comprehensive view of the changes in gene and protein expression induced by the drug.
Transcriptomic analyses have revealed significant alterations in gene expression in various cell types following treatment with pitavastatin. In a study using microarray analysis on human umbilical vein endothelial cells (HUVECs), pitavastatin was found to induce the expression of several atheroprotective genes. nih.gov The most highly induced gene was Krüppel-like factor 4 (KLF4), a transcription factor known to play a critical role in endothelial homeostasis. nih.gov Other genes induced by pitavastatin in a KLF4-dependent manner included thrombomodulin (THBD) and endothelial nitric oxide synthase (NOS3). nih.gov Conversely, pitavastatin treatment led to the downregulation of certain genes. nih.gov
Another study utilizing RNA sequencing (RNA-Seq) on the ETP-ALL cell line CUTLL3 identified 98 upregulated and 168 downregulated genes following pitavastatin treatment. nih.gov A notable observation was the upregulation of genes involved in cholesterol biosynthesis, which is a known feedback mechanism in response to statin-induced cholesterol depletion. nih.gov
Table 2: Selected Genes Differentially Regulated by Pitavastatin in Human Endothelial Cells (HUVECs)
| Gene | Regulation by Pitavastatin | Fold Change (log2) | Putative Function | Reference |
| KLF4 | Up | Not specified | Transcription factor, atheroprotective | nih.gov |
| KLF2 | Up | Not specified | Transcription factor, atheroprotective | nih.gov |
| THBD | Up | Not specified | Anticoagulant, anti-inflammatory | nih.gov |
| NOS3 | Up | Not specified | Nitric oxide production, vasodilation | nih.gov |
Proteomic studies using mass spectrometry have provided insights into the protein-level changes induced by pitavastatin. A study investigating the effects of pitavastatin on high-density lipoprotein (HDL) in individuals with hypertriglyceridemia revealed significant remodeling of the HDL proteome. nih.gov Following pitavastatin treatment, there was a notable reduction in the content of several key proteins associated with HDL, including apolipoprotein A-I (apoA-I), apoA-IV, apoD, apoE, apoF, clusterin, and apoM. nih.gov Conversely, the levels of serum amyloid A, apoC-II, apoC-III, and fibrinogen associated with HDL were found to be increased. nih.gov
In a different study focused on predicting the hepatic clearance of pitavastatin, quantitative proteomic analysis of human liver tissue and isolated hepatocytes was performed. dntb.gov.ua This analysis provided data on the abundance of various drug-metabolizing enzymes and transporters. For instance, the study quantified the levels of organic anion transporting polypeptide 1B1 (OATP1B1), a major transporter involved in the hepatic uptake of pitavastatin. dntb.gov.ua While this study's primary goal was not to investigate the pleiotropic effects of pitavastatin, the proteomic data generated is valuable for understanding the drug's disposition and potential for drug-drug interactions at the protein level.
Table 3: Changes in HDL-Associated Proteins Following Pitavastatin Treatment in Hypertriglyceridemia
| Protein | Change in Abundance | Putative Function | Reference |
| Apolipoprotein A-I (apoA-I) | Reduced | Major protein component of HDL, reverse cholesterol transport | nih.gov |
| Apolipoprotein A-IV (apoA-IV) | Reduced | Lipid transport, antioxidant | nih.gov |
| Apolipoprotein D (apoD) | Reduced | Transport of small hydrophobic molecules | nih.gov |
| Apolipoprotein E (apoE) | Reduced | Lipid transport, receptor binding | nih.gov |
| Apolipoprotein F (apoF) | Reduced | Lipid transfer inhibition | nih.gov |
| Clusterin | Reduced | Chaperone, lipid transport | nih.gov |
| Apolipoprotein M (apoM) | Reduced | Sphingosine-1-phosphate carrier | nih.gov |
| Serum Amyloid A | Increased | Acute-phase reactant, inflammation | nih.gov |
| Apolipoprotein C-II (apoC-II) | Increased | Lipoprotein lipase cofactor | nih.gov |
| Apolipoprotein C-III (apoC-III) | Increased | Lipoprotein lipase inhibitor | nih.gov |
| Fibrinogen | Increased | Coagulation | nih.gov |
Pharmacokinetics of Z Pitavastatin in Pre Clinical Models and in Vitro Systems
Absorption Mechanisms in Cell-Based Models
The absorption of pitavastatin (B1663618) is a complex process primarily occurring in the small intestine and influenced by various transport proteins. nih.govnih.gov In vitro models, such as specific cell lines, are instrumental in dissecting these mechanisms. Pitavastatin is categorized as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability and low solubility. qeios.comnih.govnih.gov
The movement of pitavastatin across cellular membranes is heavily mediated by transporter proteins. Studies have demonstrated that its uptake into hepatocytes is predominantly handled by the organic anion transporting polypeptide OATP1B1. nih.govdoi.org While it is also a substrate for OATP1B3 and OATP2B1, their contribution to its hepatic uptake is considered minor. nih.govdoi.orgclinpgx.org The hepatic uptake of pitavastatin can be inhibited by substances like estrone-3-sulfate and estradiol-17β-D-glucuronide, which are known inhibitors of these OATP transporters. nih.govdoi.org
Efflux transporters, which actively pump substances out of cells, also play a role in pitavastatin's disposition. It has been identified as a substrate for P-glycoprotein (P-gp, also known as MDR1 or ABCB1), ABCG2, and ABCC3. clinpgx.orgresearchgate.net These transporters can influence the net absorption and tissue penetration of the compound. Research using transporter-expressing systems, such as Xenopus oocytes and LLC-PK1 cells, has been vital in identifying these interactions. researchgate.net
Table 1: Key Transporters Involved in Pitavastatin Disposition
| Transporter | Type | Role in Pitavastatin Pharmacokinetics | Reference |
|---|---|---|---|
| OATP1B1 (SLCO1B1) | Uptake | Predominant transporter for hepatic uptake. | nih.govdoi.orgclinpgx.org |
| OATP1B3 (SLCO1B3) | Uptake | Minor contributor to hepatic uptake. | clinpgx.org |
| OATP2B1 (SLCO2B1) | Uptake | Minor contributor to hepatic uptake. | nih.govclinpgx.org |
| P-glycoprotein (P-gp/ABCB1) | Efflux | Mediates efflux from cells, affecting absorption and distribution. | clinpgx.orgresearchgate.net |
| ABCG2 | Efflux | Contributes to cellular efflux. | clinpgx.org |
| ABCC3 | Efflux | Contributes to cellular efflux. | clinpgx.org |
The Caco-2 cell monolayer is a widely accepted in vitro model that simulates the human intestinal epithelium to predict the oral absorption of compounds. nih.govnih.govyoutube.com When cultured on permeable supports, these human colon adenocarcinoma cells differentiate to form tight junctions, mimicking the barrier function of the intestine. youtube.com This model is used to determine the apparent permeability coefficient (Papp) of a drug, which indicates its potential for absorption after oral administration. nih.govmdpi.com Although specific Papp values for pitavastatin are not detailed in the reviewed literature, its classification as a BCS Class II drug implies high intestinal permeability. qeios.comnih.gov
Distribution Profile in Animal Models
Once absorbed, pitavastatin is distributed throughout the body, with a notable preference for the liver.
Animal studies are essential for understanding how a drug distributes to various tissues and organs. In rats, pitavastatin demonstrates highly selective distribution to the liver. doi.org Studies have recorded a liver-to-plasma concentration ratio of over 50, indicating significant active transport into hepatocytes. doi.org Mouse models have also been employed to study its effects and distribution in specific tissues, such as the mammary fat pad and tibia in cancer and osteolysis models. nih.gov
Table 2: Observed Tissue Distribution of Pitavastatin in Animal Models
| Animal Model | Tissue | Finding | Reference |
|---|---|---|---|
| Rat | Liver | Highly selective distribution with a liver-to-plasma concentration ratio >50. | doi.org |
| Mouse | Mammary Fat Pad | Investigated in tumor models. | nih.gov |
| Mouse | Tibia | Studied in models of tumor-induced osteolysis. | nih.gov |
In the bloodstream, pitavastatin is extensively bound to plasma proteins. In vitro studies with human plasma show that it is more than 99% protein-bound. nih.govnih.govnih.govfda.gov The primary binding proteins are albumin and alpha 1-acid glycoprotein. nih.govnih.govnih.govfda.gov This high degree of protein binding means that only a small fraction of the drug in circulation is unbound, or "free," to exert its pharmacological effect. The association of pitavastatin and its metabolites with blood cells is minimal. nih.govfda.gov
Metabolism and Biotransformation Pathways
The biotransformation of pitavastatin is limited, and it does not extensively undergo metabolism by the cytochrome P450 (CYP) enzyme system. researchgate.net This characteristic distinguishes it from some other statins.
The principal metabolic pathway for pitavastatin is glucuronidation, which leads to the formation of a major metabolite, pitavastatin lactone. nih.govdrugbank.com This process is catalyzed by uridine (B1682114) 5'-diphosphate glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7 in the liver. nih.govdrugbank.com
A small fraction of pitavastatin is metabolized by CYP enzymes. It is marginally metabolized by CYP2C9 and to an even lesser extent by CYP2C8. nih.govfda.govdrugbank.comnih.gov Notably, the presence of a cyclopropyl (B3062369) group in its structure is thought to divert the molecule away from metabolism by the major drug-metabolizing enzyme, CYP3A4. nih.gov Most of the bioavailable drug is excreted unchanged in the bile, where it can be reabsorbed in the small intestine, a process known as enterohepatic recirculation, which contributes to its prolonged duration of action. nih.gov
Table 3: Enzymes Involved in the Metabolism of (Z)-Pitavastatin
| Enzyme Family | Specific Enzyme | Role in Pitavastatin Metabolism | Reference |
|---|---|---|---|
| UGT | UGT1A3 | Primary pathway; formation of pitavastatin lactone via glucuronidation. | nih.govdrugbank.com |
| UGT2B7 | Primary pathway; formation of pitavastatin lactone via glucuronidation. | nih.govdrugbank.com | |
| CYP450 | CYP2C9 | Marginal metabolic pathway. | nih.govfda.govdrugbank.comnih.gov |
| CYP2C8 | Minor metabolic pathway (lesser extent than CYP2C9). | nih.govfda.gov |
Cytochrome P450 (CYP) Enzyme Metabolism (In Vitro Characterization)
(Z)-Pitavastatin Calcium Salt is distinguished from many other statins by its minimal metabolism via the cytochrome P450 (CYP) enzyme system. clinpgx.orgwikipedia.orgdrugbank.comqeios.com In vitro studies have characterized this interaction, demonstrating that pitavastatin is only marginally metabolized by CYP2C9 and to an even lesser extent by CYP2C8. wikipedia.orgdrugbank.comnih.govfda.gov Notably, it is not a substrate for CYP3A4, the enzyme responsible for the metabolism of several other statins, such as atorvastatin (B1662188) and simvastatin (B1681759). wikipedia.orgnih.gov This characteristic is largely attributed to the cyclopropyl group within its chemical structure, which appears to sterically hinder interaction with the CYP3A4 active site. researchgate.net
This limited involvement of the CYP450 system results in a lower potential for drug-drug interactions, a significant consideration in clinical applications. nih.govlivalohcp.com Further in vitro research has shown that the primary metabolite, pitavastatin lactone, does not exert inhibitory effects on the activity of CYP2C9 or CYP3A4. nih.gov Consequently, pitavastatin is often categorized with hydrophilic statins like pravastatin (B1207561) and rosuvastatin (B1679574) as a non-CYP metabolizable type. nih.gov
| Enzyme | Role in Pitavastatin Metabolism | Reference |
| CYP2C9 | Marginal metabolism | clinpgx.orgwikipedia.orgnih.govfda.gov |
| CYP2C8 | Minor metabolism | wikipedia.orgdrugbank.comnih.govfda.gov |
| CYP3A4 | Not a substrate | wikipedia.orgnih.govresearchgate.net |
Identification of Metabolites in Animal Excreta and Tissue Extracts
The principal metabolite of pitavastatin identified in human plasma and in various animal models is pitavastatin lactone. clinpgx.orgdrugbank.comfda.gov This inactive metabolite is formed following the glucuronidation of the parent compound. drugbank.comfda.govnih.gov Studies utilizing radiolabeled ¹⁴C-pitavastatin in rats demonstrated a selective distribution to the liver, the target organ, where radioactivity levels were found to be approximately 54 times higher than in the serum. nih.gov
In vivo studies in dogs with diverted bile flow revealed that 56.1% of the administered dose was recovered in the bile as unchanged pitavastatin, with an additional 4.2% recovered as pitavastatin lactone. researchgate.net This indicates that a substantial portion of the drug is excreted in its active form.
Comparative metabolic studies have highlighted species-specific differences. For instance, the metabolic clearance of both pitavastatin and its lactone was observed to be significantly greater in monkey hepatic microsomes compared to human hepatic microsomes. nih.gov In these monkey-derived microsomes, an additional metabolite, M4 (a 3-dehydroxy structure), was identified, which also underwent conversion to its corresponding lactone form. nih.gov
Glucuronidation and Other Phase II Metabolic Pathways
The primary metabolic pathway for pitavastatin is not oxidation via CYP enzymes, but rather a Phase II conjugation reaction, specifically glucuronidation. clinpgx.orgwikipedia.orgnih.govnih.gov This process is catalyzed by hepatic uridine 5'-diphosphate (UDP) glucuronosyltransferase (UGT) enzymes. clinpgx.orgdrugbank.com In vitro experiments using human UGT-expressing microsomes have identified UGT1A3 and UGT2B7 as the main isoforms responsible for this reaction, with some evidence also pointing to the involvement of UGT1A1. clinpgx.orgnih.govnih.govresearchgate.net
The mechanism involves the formation of an ester-type pitavastatin glucuronide conjugate. drugbank.comfda.gov This conjugate is subsequently and readily converted into the inactive pitavastatin lactone through a non-enzymatic elimination reaction. nih.govnih.gov This lactonization process, initiated by the key enzyme UDP-glucuronosyltransferase, has been identified as a common metabolic route for pitavastatin across several species, including rats, dogs, monkeys, and humans. nih.gov
Excretion Pathways in Animal Models
The elimination of this compound from the body occurs predominantly through the fecal route, underscoring the importance of biliary excretion. nih.govfda.gov Studies involving orally administered ¹⁴C-labeled pitavastatin showed that approximately 79% of the radioactivity was excreted in the feces over 7 days, with a much smaller fraction, around 15%, being eliminated in the urine. fda.govebmconsult.comdrugs.com
Biliary Excretion and Enterohepatic Recirculation
Pitavastatin is actively taken up by the liver from the bloodstream, a process mediated largely by organic anion-transporting polypeptides (OATPs), particularly OATP1B1. nih.govnih.govdoi.org Following hepatic uptake, the drug is excreted into the bile, to a great extent as the unchanged parent compound. researchgate.netnih.gov This significant biliary secretion is a key feature of its disposition.
The efflux of pitavastatin from hepatocytes into the bile is facilitated by ATP-binding cassette (ABC) transporters. Research has identified the Breast Cancer Resistance Protein (BCRP, or ABCG2) as a major contributor to the biliary excretion of pitavastatin. nih.gov In studies with Bcrp1 knockout mice, the biliary clearance of pitavastatin was reduced to just one-tenth of that observed in wild-type mice. nih.gov The role of another transporter, Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2), appears to be minor for pitavastatin, which contrasts with its significant role in the excretion of more hydrophilic statins like pravastatin. nih.gov
The extensive excretion of pitavastatin into the bile also leads to enterohepatic recirculation, where the drug is reabsorbed from the small intestine back into circulation. qeios.comresearchgate.net This process contributes to the prolonged plasma concentrations and extended duration of action of the drug. researchgate.net
| Transporter | Function | Role in Pitavastatin Pharmacokinetics | Reference |
| OATP1B1 | Hepatic Uptake | Major transporter for liver uptake | nih.govnih.govdoi.org |
| BCRP (ABCG2) | Biliary Efflux | Major transporter for excretion into bile | nih.gov |
| MRP2 (ABCC2) | Biliary Efflux | Minor contribution to biliary excretion | nih.gov |
Chemical Interactions and Excipient Compatibility Studies
Photostability and Thermal Stability of the Chemical Entity
Understanding the intrinsic stability of (Z)-Pitavastatin Calcium Salt under exposure to light and heat is fundamental for determining appropriate manufacturing, packaging, and storage conditions.
Forced Degradation Studies (e.g., Hydrolysis, Oxidation, Photolysis, Thermal Degradation)
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance and to establish its degradation pathways. These studies also help in developing and validating stability-indicating analytical methods. Pitavastatin (B1663618) Calcium has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Significant degradation of Pitavastatin has been observed under acidic, alkaline, and oxidative stress conditions. ijirse.comsemanticscholar.orgscirp.org In contrast, the compound has shown more stability under neutral, thermal, and photolytic stress, with no degradation products observed in some studies under these conditions. ijirse.com However, other research has reported slight degradation under UV and sunlight exposure.
The following table summarizes the findings from various forced degradation studies on Pitavastatin.
| Stress Condition | Observations | Percentage of Degradation |
| Acid Hydrolysis | Significant degradation | Not specified in all studies |
| Alkaline Hydrolysis | Significant degradation | Not specified in all studies |
| Oxidative | Significant degradation | 7.14% - 9.77% (with 3% and 5% H₂O₂) |
| Thermal (Dry Heat) | No degradation to slight degradation | 0% (at 80°C for 30 min) to slight degradation |
| Photolytic (UV/Sunlight) | No degradation to slight degradation | 0.75% (in sunlight for 1 hour) |
Note: The percentage of degradation can vary depending on the specific conditions of the study (e.g., concentration, temperature, duration of exposure).
Characterization of Degradation Products and Pathways
The degradation of Pitavastatin under various stress conditions leads to the formation of several impurities. The structural elucidation of these degradation products is crucial for understanding the degradation pathways and for ensuring the safety of the drug product.
Under acidic and basic stress conditions, one of the primary degradation products formed is the lactone impurity . ijirse.com This is a common degradation pathway for statins, involving the intramolecular cyclization of the dihydroxy heptenoic acid side chain.
Oxidative stress conditions have been shown to produce a number of degradation products. ijirse.com The characterization of these products using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) has been instrumental in proposing their structures. ijirse.com
The table below lists some of the identified degradation products of Pitavastatin from forced degradation studies.
| Degradation Product | Formation Condition(s) |
| Lactone Impurity | Acidic and Basic Hydrolysis |
| DP-I | Acidic and Basic Stress |
| DP-III | Oxidative Stress |
| DP-IV | Oxidative Stress |
DP stands for Degradation Product. The specific structures for DP-I, DP-III, and DP-IV would be determined through detailed spectroscopic analysis in the respective studies.
Regulatory Science and Quality Control for Z Pitavastatin Calcium Salt
Analytical Method Validation for Research and Manufacturing Quality Control
The validation of analytical methods is a critical component of regulatory science, ensuring that methods used for quality control of (Z)-Pitavastatin Calcium Salt are reliable, reproducible, and fit for their intended purpose. labmanager.comcomplianceiq.com Validation is performed in accordance with guidelines established by the International Council for Harmonisation (ICH), primarily ICH Q2(R2). labmanager.comcomplianceiq.com This process demonstrates that the analytical procedure consistently produces results that are accurate and precise. For this compound, various analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC), have been developed and validated for quantification and stability studies. japsonline.comjapsonline.comakjournals.combvsalud.orgresearchgate.netijpar.com
Specificity, Linearity, Accuracy, Precision, Robustness, Limit of Detection/Quantification
Validation of an analytical method involves assessing several key performance characteristics to ensure its suitability for routine use in a quality control environment. complianceiq.com
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or excipients. labmanager.com For this compound, stability-indicating HPLC methods have demonstrated specificity by successfully separating the active pharmaceutical ingredient (API) from products generated during forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light). akjournals.comijpar.com Chromatograms from these studies show no interference at the retention time of pitavastatin (B1663618), confirming the method's specificity. akjournals.comijpar.com
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution. The linearity is expressed by the correlation coefficient (r² or r) of the calibration curve. japsonline.com
Accuracy refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and then analyzed. The percentage of recovery is then calculated. japsonline.com
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements. Precision is evaluated at different levels:
Repeatability (Intra-day precision): Analysis within the same laboratory, over a short period, by the same operator with the same equipment. japsonline.com
Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or different equipment. japsonline.com
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, these variations might include changes in mobile phase composition, pH, flow rate, and column temperature. sphinxsai.com
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.com
Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. japsonline.com
The tables below summarize findings from various validated HPLC methods for Pitavastatin Calcium.
Table 1: Linearity and Sensitivity Data for Validated HPLC Methods
| Method | Linearity Range | Correlation Coefficient (r or r²) | LOD | LOQ |
|---|---|---|---|---|
| RP-HPLC japsonline.com | 10–500 ng/mL | r² = 0.9993 | 1.949 ng/mL | 5.907 ng/mL |
| RP-HPLC ijpar.com | 25–150 µg/mL | Not specified | Not specified | Not specified |
| LC sphinxsai.com | 0.5-5 µg/mL | Not specified | Not specified | Not specified |
Table 2: Accuracy and Precision Data for Validated HPLC Methods
| Method | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|
| RP-HPLC japsonline.com | Not specified | 0.839–1.534 | 0.88–1.405 |
| LC sphinxsai.com | 99.35 ± 0.19 | Not specified | Not specified |
| RP-HPLC ijpar.com | High percentage recovery | < 2% | < 2% |
Inter-laboratory Validation and Method Transfer
Inter-laboratory validation, often part of the method reproducibility assessment, demonstrates that the analytical method can be successfully performed by different laboratories, ensuring consistency across manufacturing and testing sites. While specific inter-laboratory validation studies for this compound are not detailed in the reviewed literature, the process is governed by established regulatory guidelines.
Analytical Method Transfer (AMT) is the documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory. pharmabeginers.com The goal is to ensure that the receiving unit has the procedural knowledge and ability to perform the transferred analytical procedure as intended. pharmabeginers.com
The AMT process typically involves:
Protocol Development: A detailed transfer protocol is created, outlining the objective, scope, responsibilities of each laboratory, materials and instruments to be used, the analytical procedure, experimental design, and pre-defined acceptance criteria. medfilesgroup.com
Execution: Both the transferring and receiving laboratories analyze a set of the same samples. The experimental design may involve comparative testing, covalidation between laboratories, or a partial/full revalidation of the method in the receiving laboratory. medfilesgroup.com
Data Evaluation: The results from both laboratories are statistically compared against the acceptance criteria defined in the protocol. Acceptance criteria are often based on the reproducibility data from the initial method validation. medfilesgroup.com
Reporting: A final report is generated that summarizes the results, includes all raw data, and documents any deviations. The report concludes whether the method transfer was successful. complianceonline.com
A waiver for a formal AMT may be justified if the receiving laboratory is already familiar with the procedure, for certain compendial methods, or if the method is being transferred from a development to a quality control laboratory within the same organization where personnel and equipment are similar. pharmabeginers.com
Reference Standards and Certified Reference Materials Development
The development and use of well-characterized reference standards are fundamental to the quality control of pharmaceuticals. For this compound, both primary and secondary reference standards are essential for identity, purity, and assay tests.
Certified Reference Materials (CRMs) for this compound and its known impurities are used as comparators in analytical procedures to confirm the identity and purity of the API and to quantify its content. chemicea.comsynthinkchemicals.comsynzeal.com These standards are synthesized and rigorously characterized to ensure their purity and structural integrity. chemicea.comsynthinkchemicals.com
Suppliers of pharmaceutical reference standards provide materials that are compliant with international pharmacopeial guidelines, such as those from the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). chemicea.comsynthinkchemicals.com The characterization data for these standards typically includes:
High-Performance Liquid Chromatography (HPLC) for purity assessment.
Mass Spectrometry (MS) to confirm molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Reference standards are crucial for various applications in quality control, including:
Method Validation: To demonstrate the specificity, linearity, and accuracy of analytical methods. synzeal.com
Impurity Profiling: As markers to identify and quantify process-related impurities and degradation products. synthinkchemicals.com
Routine Quality Control: For assay determination in batches of the API and finished drug products. synzeal.com
Regulatory Submissions: To support Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) by demonstrating control over the manufacturing process and final product quality. synzeal.com
Reference standards for several pitavastatin-related compounds, including the (Z)-isomer, process impurities, and degradation products, are commercially available. pharmaffiliates.comlgcstandards.com
Impurity Thresholds and Quality Attributes for the Active Pharmaceutical Ingredient (API)
Controlling impurities in the this compound API is a critical quality attribute to ensure its safety and efficacy. Impurities can originate from various sources, including the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), or stereoisomeric variations. chemicea.com
The ICH guidelines provide a framework for the identification, qualification, and control of impurities in new drug substances. The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.
Key impurities associated with Pitavastatin Calcium include:
Process-Related Impurities: These are by-products formed during the synthesis of the API, such as intermediates or products from side reactions.
Degradation Impurities: These form when the API is exposed to stress conditions like heat, light, humidity, or changes in pH. chemicea.com Forced degradation studies have identified several degradation products, including the lactone impurity, 5-oxo impurity, and desfluoro impurity.
Isomeric Impurities: The (Z)-isomer of Pitavastatin is a potential impurity that may form during synthesis and needs to be monitored to ensure stereochemical consistency. chemicea.com
Forced degradation studies are essential for establishing the degradation pathways and developing stability-indicating analytical methods. Studies on Pitavastatin have shown degradation under oxidative, thermal, and hydrolytic stress conditions, leading to the formation of various known impurities.
The quality attributes for the this compound API are defined to ensure product consistency and quality. These attributes include stringent limits on specified, unspecified, and total impurities. The control of these impurities is a key aspect of the manufacturing process and is monitored through validated analytical methods using certified reference standards.
Future Research Directions and Translational Opportunities
Exploration of Novel Synthetic Routes and Sustainable Chemistry for (Z)-Pitavastatin
The pursuit of efficient, economical, and environmentally conscious manufacturing processes is a paramount goal in pharmaceutical development. For (Z)-Pitavastatin, future research is geared towards innovative synthetic strategies that align with the principles of green chemistry.
Current synthesis of (Z)-Pitavastatin analogues often involves a multi-step pathway, including a Wittig reaction, subsequent deprotection, and finally, precipitation with a calcium salt. vulcanchem.comnih.gov However, the chemical industry is continuously moving towards more sustainable practices. mdpi.com Research into the total mechano-synthesis of key pitavastatin (B1663618) intermediates represents a significant step in this direction. rsc.orgrsc.org This solvent-free methodology enhances reaction rates, offers alternative selectivity, and significantly reduces environmental waste. rsc.org Such routes are distinguished by their eco-friendly conditions, high stepwise efficiency, and potential for large-scale implementation. rsc.org
Future explorations will likely focus on:
Biocatalysis: Integrating biocatalyzed steps using enzymes or whole-cell systems can lead to highly selective reactions under mild conditions, often in aqueous media. This approach minimizes the need for protecting groups and reduces waste, manufacturing costs, and environmental impact. mdpi.com
Novel Catalytic Systems: Developing new phase-transfer catalysts or other advanced catalytic systems can simplify reaction sequences and avoid the use of hazardous or expensive reagents, such as diisopropylaluminium hydride (DIBAL-H). google.com
The development of these novel and green synthetic routes is highly appealing for making the production of pitavastatin isomers more streamlined and sustainable. rsc.org
Application of Advanced Structural and Solid-State Characterization Techniques
A thorough understanding of the three-dimensional structure and solid-state properties of (Z)-Pitavastatin Calcium Salt is critical for its development. Advanced analytical techniques are essential for elucidating these characteristics, which directly influence the compound's stability, solubility, and bioavailability.
Conformational analysis has revealed that (Z)-isomeric pitavastatin analogues exist in solution as a pair of interconverting rotamers (atropisomers) due to rotation across the C5'–C7 single bond. nih.govresearchgate.net This conformational flexibility is a key area of study.
Key characterization techniques and future research applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR studies are used to investigate intramolecular dynamics and conformational preferences in solution. nih.govresearchgate.net
Powder X-ray Diffraction (PXRD): PXRD is crucial for identifying the crystalline structure and detecting polymorphism. researchgate.netresearchgate.net Various polymorphic forms of pitavastatin calcium have been identified (Forms A, B, C, D, E, F, and amorphous), each with different physicochemical properties. medcraveonline.comresearchgate.net A recently identified "Form K" has shown superior stability, making it a promising candidate for pharmaceutical formulations. medcraveonline.com
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points and assess thermal stability, which is vital for understanding how the compound behaves during manufacturing processes like drying and granulation. researchgate.netresearchgate.netplos.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps in confirming the functional groups and purity of the compound and can detect interactions between the drug and excipients in a formulation. researchgate.netresearchgate.net
Future research will focus on the comprehensive characterization of new polymorphic forms like Form K, which demonstrates superior chemical and physical stability under stress conditions, including high humidity and elevated temperatures. medcraveonline.com Understanding the conditions that lead to specific polymorphs is essential for ensuring consistent product quality and performance. researchgate.net
Deeper Mechanistic Insights into Pleiotropic Effects in Pre-clinical Models
Beyond their primary mechanism of action, statins exhibit multiple, cholesterol-independent "pleiotropic" effects that contribute to their therapeutic benefits. nih.govresearchgate.net While the pleiotropic effects of (E)-pitavastatin are well-documented, a key research opportunity lies in elucidating these mechanisms for the (Z)-isomer in pre-clinical models.
Studies have already suggested that pitavastatin possesses anti-inflammatory and antioxidant properties. Pre-clinical research on (E)-pitavastatin provides a roadmap for investigating the (Z)-isomer. For instance, in animal models, (E)-pitavastatin has been shown to decrease the progression of atherosclerosis by increasing the expression of endothelial nitric oxide synthase (eNOS) via the Akt pathway. nih.gov It also exerts antithrombotic effects by inducing endothelial expression of thrombomodulin through the inhibition of Rho family G proteins. nih.gov
Future pre-clinical studies on this compound should investigate:
Endothelial Function: Using models like human saphenous vein endothelial cells (HSaVECs), researchers can study the compound's effect on inflammatory markers and genes associated with coagulation, such as PAI-1, endothelin-1, and IL-8. europeanreview.org
Vascular Inflammation: Assessing the impact on cell adhesion molecules, chemokines, and the infiltration of inflammatory cells in models of atherosclerosis is crucial. nih.goveuropeanreview.org
Oxidative Stress: Quantifying the reduction of oxidative stress markers to understand its antioxidant potential. researchgate.net
Platelet Activation: Measuring markers of platelet activation and aggregation to determine potential antithrombotic benefits. nih.gov
A comparative analysis of the pleiotropic effects of the (Z)- and (E)-isomers is a critical research avenue, as geometric isomerism can significantly alter biological activity. vulcanchem.com
Development of Advanced Delivery Systems with Focus on Chemical Stability and Controlled Release Mechanisms
The inherent chemical instability of pitavastatin calcium presents a significant formulation challenge. The structure is susceptible to degradation via oxidation and dehydration (forming lactone), particularly under conditions of low pH, high temperature, and high humidity. google.com The development of advanced delivery systems is therefore essential to protect the molecule and ensure its effective delivery.
Future research in this area includes:
Polymorph and Particle Size Control: Utilizing highly stable polymorphic forms, such as Form K, can dramatically improve the chemical and physical stability of the final drug product. medcraveonline.com This form's low hygroscopicity and resistance to degradation make it ideal for solid dosage forms like tablets and capsules. medcraveonline.com Controlling the particle size of the active pharmaceutical ingredient has also been proposed as a method to enhance stability during long-term storage. google.com
Micro- and Nanosystems: Formulations such as self-nano emulsifying drug delivery systems (SNEDDS) are being explored to improve the bioavailability of poorly soluble drugs like pitavastatin. mdpi.comugm.ac.id Other platforms like biodegradable porous starch can also serve as carriers. researchgate.net
Controlled Release Mechanisms: Designing formulations with controlled or sustained release profiles can help maintain therapeutic concentrations over time. mdpi.com Nanocapsules, for example, have been investigated for their ability to provide controlled drug release. mdpi.com
The primary goals are to develop formulations that enhance chemical stability, improve solubility, and control the release of (Z)-Pitavastatin, thereby maximizing its therapeutic potential. medcraveonline.commdpi.com
Computational Chemistry and Molecular Modeling for Predictive Studies (e.g., binding, solid state, reactivity)
Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and development by providing predictive insights into molecular behavior. mdpi.com These in silico methods are increasingly being applied to study (Z)-Pitavastatin and its analogues.
Key computational approaches and their applications include:
Quantum Chemical Calculations: These methods can predict the antioxidant properties of pitavastatin and its derivatives by calculating thermodynamic descriptors such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). researchgate.net Such studies can guide the development of derivatives with enhanced properties.
Molecular Docking: Docking simulations are used to predict the binding affinity and interaction patterns of ligands with their target proteins. mdpi.comnih.gov This can be used to compare the binding of (Z)- and (E)-isomers to HMG-CoA reductase or to explore potential off-target interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions, which is useful for studying the stability of drug-protein complexes or the permeation of molecules across biological membranes. mdpi.comnih.gov
Ab Initio Calculations: These calculations have been used in conjunction with NMR data to perform detailed conformational analysis of (Z)-pitavastatin analogues, helping to explain their structural flexibility. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, which can be used to predict the activity of novel derivatives. nih.gov
These predictive studies offer a cost-effective way to screen potential candidates, understand mechanisms of action, and guide the rational design of new molecules and formulations.
Bioanalytical Method Development for Pre-clinical Sample Analysis
The accurate quantification of (Z)-Pitavastatin and its metabolites in complex biological matrices is fundamental for pre-clinical pharmacokinetic and mechanistic studies. The development of robust, sensitive, and specific bioanalytical methods is therefore a critical area of research.
Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern bioanalysis for this compound.
LC-MS/MS Methods: Researchers have developed and validated highly sensitive and selective LC-MS/MS methods for the determination of pitavastatin in plasma and other biological matrices like liver homogenate and bile. nih.govresearchgate.net These methods are validated according to international guidelines (e.g., ICH M10) for parameters such as selectivity, linearity, accuracy, precision, and matrix effect. nih.gov A key goal is to achieve a low limit of quantitation (LLOQ), with reported methods reaching levels as low as 0.2 ng/mL in plasma. researchgate.net
Simultaneous Quantification: Advanced methods allow for the simultaneous quantification of pitavastatin and its relevant endogenous biomarkers (e.g., coproporphyrin I and III) in a single run, providing a more comprehensive understanding of its effects in pre-clinical models like the isolated perfused rat liver (IPRL). nih.gov
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): For enhanced sensitivity, HPLC-FLD methods have been developed. Fluorescence detection can offer a signal gain of 50-70 times compared to standard UV detection, making it suitable for studies requiring very low detection limits. researchgate.net
Addressing Formulation Interference: When analyzing samples from complex formulations like SNEDDS, standard UV spectrophotometry can be compromised by interference from excipients. ugm.ac.id Multivariate analysis techniques, such as Partial Least Squares (PLS), can be applied to the spectral data to eliminate this interference and ensure accurate quantification. ugm.ac.id
Future work will focus on further refining these methods to improve throughput, reduce sample volume, and expand the panel of analytes that can be measured simultaneously in various pre-clinical samples.
Conclusion
Summary of Key Research Findings and Advancements
Research into (Z)-Pitavastatin Calcium Salt has primarily focused on its synthesis, structural characterization, and its role as a geometric isomer of the pharmacologically active (E)-Pitavastatin. vulcanchem.comresearchgate.net Initially identified as a major side-product during the Wittig reaction in synthetic routes aimed at producing (E)-Pitavastatin, the (Z)-isomer has become a subject of significant academic interest. vulcanchem.comnih.gov Key advancements have centered on understanding the fundamental chemical and physical differences imparted by the Z-configuration of the hept-6-enoate side chain.
A multi-step synthesis for (Z)-Pitavastatin and its analogues has been established, typically starting from a Wittig reaction, followed by deprotection and subsequent alkaline hydrolysis and precipitation with calcium chloride to form the calcium salt. vulcanchem.comresearchgate.net Conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and ab initio calculations has been a significant area of research. researchgate.netnih.gov These studies revealed that, unlike their (E)-isomeric counterparts which exist as a single stable conformer, (Z)-Pitavastatin analogues exist in solution as a dynamic pair of interconverting rotamers. researchgate.netnih.gov The rotational energy barriers between these conformers are relatively low, calculated to be between 15.0 and 15.9 kcal mol⁻¹. researchgate.netnih.gov This conformational flexibility is a defining characteristic of the (Z)-isomer and results in noticeably broad resonances in NMR spectra. researchgate.net
Biochemically, this compound is recognized as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. medchemexpress.com Its inhibitory activity has been demonstrated in vitro, with studies in HepG2 cells showing it inhibits cholesterol synthesis. medchemexpress.commedchemexpress.com However, much of the extensive research on potent HMG-CoA reductase inhibition and subsequent lipid-lowering effects pertains to the (E)-isomer, which is the marketed drug. pediatriconcall.comqeios.comwikipedia.orgnih.gov
Significant progress has also been made in the development of analytical methods to detect, separate, and quantify this compound, often in the context of it being an impurity in the active pharmaceutical ingredient. Techniques such as high-performance thin-layer chromatography (HPTLC) and ultra-high performance liquid chromatography (UHPLC) have been optimized to resolve (Z)-Pitavastatin from its (E)-isomer and other degradation products. researchgate.net Spectrofluorimetric methods have also been developed for its rapid and selective determination. cu.edu.eg These analytical advancements are crucial for quality control in the pharmaceutical manufacturing of Pitavastatin (B1663618). cleanchemlab.com
Interactive Table: Key Research Findings on this compound
| Research Area | Key Finding/Advancement | References |
|---|---|---|
| Synthesis | Identified as a major side-product of Wittig olefination. vulcanchem.comnih.gov A synthetic pathway involves olefination, deprotection, hydrolysis, and salt formation. vulcanchem.comresearchgate.net | vulcanchem.comresearchgate.netnih.gov |
| Structure & Conformation | Exists as a pair of interconverting rotamers in solution, unlike the single-conformer (E)-isomer. researchgate.netnih.gov This leads to broad NMR signal resonances. researchgate.net | researchgate.netnih.gov |
| Mechanism of Action | Functions as an inhibitor of HMG-CoA reductase, the key enzyme in cholesterol synthesis. medchemexpress.com | medchemexpress.com |
| Biochemical Activity | Inhibits cholesterol synthesis from acetic acid in HepG2 cells. medchemexpress.commedchemexpress.com Some studies suggest potential anti-inflammatory and antioxidant properties. | medchemexpress.commedchemexpress.com |
| Analytical Chemistry | Development of UHPLC, HPTLC, and spectrofluorimetric methods for its separation and quantification as an isomer and impurity. researchgate.netcu.edu.egjapsonline.com | researchgate.netcu.edu.egjapsonline.com |
Outlook on Future Research Needs for this compound as a Chemical Entity
While the (Z)-isomer of Pitavastatin Calcium Salt is well-documented as a synthetic impurity, its own biological and pharmacological profile remains largely unexplored, presenting several avenues for future research.
A primary research need is the comprehensive evaluation of its biological activity. Although it is known to inhibit HMG-CoA reductase, the potency relative to the (E)-isomer requires more detailed investigation. medchemexpress.com The (E)-isomer exhibits numerous pleiotropic effects, including anti-inflammatory, antioxidant, and even antineoplastic properties. mdpi.comresearchgate.net Future studies should aim to determine if (Z)-Pitavastatin shares these effects and to what extent its unique stereochemistry influences this activity. For instance, research into its potential as an anticancer agent, exploring its effects on cell proliferation, apoptosis, and autophagy in various cancer cell lines, could be a valuable pursuit. researchgate.net Similarly, its potential as an immunosuppressive agent could be explored, given that (E)-Pitavastatin has been shown to inhibit T-cell proliferation. mdpi.com
The pharmacokinetics of this compound is another critical area requiring investigation. The metabolism of the (E)-isomer primarily involves glucuronidation by UGT enzymes with minimal cytochrome P450 system involvement. derpharmachemica.compharmgkb.org It is crucial to understand how the geometric isomerism of the (Z)-form affects its interaction with metabolic enzymes and drug transporters like SLCO1B1. pharmgkb.org Such studies would clarify its metabolic fate, stability, and potential for drug-drug interactions, which could be significantly different from the (E)-isomer.
Furthermore, there is an opportunity to develop and optimize stereoselective synthetic routes. Current methods often produce the (Z)-isomer as an unwanted byproduct. derpharmachemica.com Research into new synthetic strategies, such as the Julia olefination, that favor the formation of the (E)-isomer could improve manufacturing efficiency. derpharmachemica.com Conversely, developing a targeted synthesis for pure this compound would be essential to enable the detailed biological and pharmacological studies mentioned above.
Finally, the well-characterized profile of (Z)-Pitavastatin as a geometric isomer makes it a valuable tool for fundamental research. It can be used as a model compound to study the impact of stereoisomerism on receptor-ligand interactions, enzyme inhibition kinetics, and membrane transport phenomena. This could provide broader insights into structure-activity relationships applicable to the design of other novel therapeutic agents.
Q & A
Q. How is (Z)-Pitavastatin Calcium Salt synthesized while controlling stereochemical purity?
The synthesis involves strict control over the C-5 epimer configuration to minimize diastereoisomeric impurities. Key steps include:
- Using alkali metal salts (e.g., sodium) of pitavastatin as intermediates, followed by calcium salt formation via reaction with calcium chloride or acetate .
- Optimizing stoichiometry (0.5–2 mol calcium compound per mole of intermediate) to ensure high yield and purity .
- Monitoring reaction conditions (temperature: 15–40°C, reduced pressure drying) to maintain water content (9–13% w/w) for crystal stability .
Q. What analytical methods are used to determine the purity and identity of this compound?
Methodological approaches include:
- Spectrophotometry : Ion-pair complex formation with acid dyes (e.g., bromothymol blue) for quantification in biological matrices. Validation follows ICH guidelines, with linear ranges of 2–20 µg/mL .
- HPLC : Using a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer pH 3.8), and UV detection at 244 nm. System suitability requires a relative standard deviation (RSD) <2% for retention time (~23 minutes) .
- X-ray diffraction : Peaks at 2θ = 10.40°, 13.20°, and 30.16° confirm the crystalline form (Form A) .
Q. What physicochemical properties are critical for characterizing this compound?
Key properties include:
- Solubility : Slightly soluble in methanol, ethanol, and water; dissolves in dilute HCl .
- Hydration state : Molecular formula C₅₀H₄₆CaF₂N₂O₈·5H₂O, with water content >4% (w/w) to stabilize the crystal lattice .
- Purity criteria : ≥98.0% anhydrous basis, verified via heavy metal limits (<20 ppm) and related substance testing .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence stability and bioactivity?
- Stability : Crystal Form A (XRPD peaks at 2θ = 4.96°, 6.72°, 9.08°) requires controlled water content (7–15% w/w) to prevent phase transitions. Storage under airtight conditions at 15–40°C is critical .
- Bioactivity : Polymorphs may alter dissolution rates, affecting LDL-C receptor induction efficacy. Comparative studies using HepG2 cells (e.g., IC₅₀ = 5.8 nM for cholesterol synthesis inhibition) are recommended to assess form-specific activity .
Q. How can researchers resolve discrepancies in pharmacological data across studies?
- Experimental design : Standardize cell models (e.g., HepG2 for cholesterol synthesis assays) and dosages (e.g., 1–10 µM) .
- Data normalization : Use internal controls (e.g., atorvastatin as a reference) and account for hydration state variations, which impact solubility and bioavailability .
- Meta-analysis : Cross-reference clinical trial outcomes (e.g., REPRIEVE study’s 35% cardiovascular risk reduction) with in vitro data to validate mechanisms .
Q. What strategies optimize the validation of spectrophotometric methods for this compound?
- Parameter validation :
| Parameter | Requirement |
|---|---|
| Linearity | R² ≥ 0.999 over 2–20 µg/mL |
| Precision | RSD ≤ 2% (intra-day), ≤ 3% (inter-day) |
| LOD/LOQ | 0.5 µg/mL and 1.5 µg/mL, respectively |
Q. How do synthesis conditions impact the formation of diastereoisomeric impurities?
- Epimer control : Adjust pH during calcium salt precipitation to favor the (Z)-isomer.
- Intermediate monitoring : Use chiral HPLC to track C-5 epimer levels (<0.1% impurity threshold) .
- Scale-up challenges : Maintain consistent stirring rates and cooling gradients to prevent kinetic byproducts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
